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  • Product: 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
  • CAS: 1160253-85-9

Core Science & Biosynthesis

Foundational

exact mass and molecular weight of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

An In-depth Technical Guide to 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Properties, Synthesis, and Applications Authored by a Senior Application Scientist This technical guide provides a comprehensive ov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a specialized quinoline derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, outlines robust synthetic strategies, and explores the potential applications of this compound, particularly within medicinal chemistry. The insights provided are grounded in established chemical principles and supported by data from closely related structural analogs.

Core Physicochemical Properties

A precise understanding of a compound's molecular formula, exact mass, and molecular weight is fundamental for its characterization and application in quantitative studies. For the target compound, 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, these core properties have been calculated based on its chemical structure.

The molecular formula is determined to be C₁₉H₁₆ClNO₂ . Based on this, the key mass-related properties are summarized in the table below.

PropertyValueUnit
Molecular Formula C₁₉H₁₆ClNO₂
Molecular Weight 325.79 g/mol
Exact Mass 325.0870Da
  • Molecular Weight is the sum of the atomic weights of the constituent atoms and is crucial for gravimetric analysis and solution preparation. The molecular weight of 325.79 g/mol is consistent with similar structures like 2-(4-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride[1][2].

  • Exact Mass (monoisotopic mass) is calculated using the mass of the most abundant isotope of each element. This value is critical for high-resolution mass spectrometry (HRMS) analysis, enabling unambiguous identification of the compound in complex matrices.

Molecular Structure

The structural architecture of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is key to its reactivity and potential biological activity. The molecule is built upon a quinoline core, a bicyclic aromatic heterocycle that is a well-established "privileged scaffold" in medicinal chemistry[3].

Caption: Molecular structure of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

Key structural features include:

  • A quinoline core , providing a rigid, planar system that can engage in π-stacking interactions with biological targets.

  • A 2-(2-ethoxyphenyl) group , which introduces a significant steric and electronic modification. The ethoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule.

  • A 6-methyl group , which can modulate binding affinity and selectivity for target proteins.

  • A highly reactive 4-carbonyl chloride group . This acyl chloride is a versatile synthetic handle, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to generate a library of amide, ester, and thioester derivatives.

Synthetic Methodologies

The synthesis of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride can be logically approached by first constructing the core 2-aryl-6-methylquinoline-4-carboxylic acid, followed by conversion to the final acyl chloride. This strategy ensures a convergent and modular route.

General Synthetic Workflow

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Acyl Chloride Formation cluster_2 Part 3: Derivatization A Substituted Aniline (4-methylaniline) D Doebner-von Miller Reaction A->D B α-Keto Acid (Pyruvic Acid) B->D C Aromatic Aldehyde (2-ethoxybenzaldehyde) C->D E 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid D->E Cyclization G 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride E->G Chlorination F Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) F->G I Amide / Ester Derivatives G->I Nucleophilic Acyl Substitution H Nucleophile (R-NH₂, R-OH) H->I

Caption: General workflow for the synthesis and derivatization of the title compound.

Step-by-Step Protocol: Synthesis of the Carboxylic Acid Precursor

The Doebner-von Miller reaction provides a classic and robust method for constructing the quinoline core.

  • Reaction Setup: To a solution of 4-methylaniline (1.0 eq) and 2-ethoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 eq).

  • Reaction Conditions: The mixture is typically heated to reflux for several hours (4-12 h). Progress can be monitored by Thin Layer Chromatography (TLC). The use of catalysts like 'silferc' (ferric chloride on silica gel) has been reported to improve yields and provide a greener approach for similar quinoline syntheses[4].

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product, 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid, is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid precursor.

Step-by-Step Protocol: Formation of the Carbonyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation.

  • Reagent Selection: Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. Alternatively, oxalyl chloride with a catalytic amount of dimethylformamide (DMF) can be used, often under milder conditions.

  • Reaction Setup: The dried 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 eq) is suspended in an inert solvent (e.g., dichloromethane or toluene).

  • Reaction Conditions: Thionyl chloride (2-5 eq) is added, often with a catalytic amount of DMF. The mixture is stirred at room temperature or gentle heat (40-50 °C) until the evolution of gas (SO₂ and HCl) ceases and the reaction is complete (typically 1-3 hours).

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.

Applications in Drug Development and Chemical Biology

The quinoline scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs[3]. The title compound, as a reactive intermediate, is a valuable starting point for generating libraries of novel quinoline derivatives for biological screening.

Role as a Synthetic Intermediate

The primary utility of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is as a building block for creating more complex molecules[5]. Its acyl chloride functionality allows for the facile introduction of a diverse range of side chains, enabling systematic Structure-Activity Relationship (SAR) studies. For instance, reacting it with various amines would yield a library of amides, which could be screened for activity against various biological targets.

Potential Therapeutic Targets

Derivatives of substituted quinolines have shown a wide spectrum of pharmacological activities, suggesting potential applications for compounds derived from this precursor.

  • Anticancer Agents: Many quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The specific substitution pattern on the quinoline and phenyl rings is crucial for activity, with some anilino-quinolines showing potent inhibition of cancer cell growth[6]. The derivatives synthesized from the title compound could be evaluated as potential antineoplastic agents.

  • Anti-inflammatory Agents: Certain 2-aryl-4-phenoxyquinoline derivatives have been evaluated for their ability to inhibit the release of inflammatory mediators like β-glucuronidase, lysozyme, and TNF-α[7]. This suggests that esters derived from the title compound could be explored for anti-inflammatory properties.

  • Enzyme Inhibition: The rigid quinoline core is an excellent scaffold for designing enzyme inhibitors[8]. By appending appropriate functional groups via the carbonyl chloride handle, it is possible to target the active sites of enzymes implicated in various diseases.

  • Neuroprotection: Analogues of ethoxyquin, a quinoline derivative, have been developed to prevent chemotherapy-induced peripheral neuropathy[9]. This highlights the potential of novel quinoline structures in the field of neurotherapeutics.

Conclusion

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a highly valuable, albeit specialized, chemical intermediate. While direct experimental data for this exact molecule is not widely published, its core properties can be reliably calculated, and its synthesis can be confidently projected based on well-established organic chemistry principles. Its true potential lies in its utility as a reactive building block for the synthesis of novel quinoline derivatives. The rich history of the quinoline scaffold in medicinal chemistry provides a strong rationale for exploring the biological activities of its derivatives in the pursuit of new therapeutic agents for a range of diseases, from cancer to inflammatory disorders.

References
  • Tzeng, C. C., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. PubMed. Available at: [Link]

  • Vitas-M Laboratory. 2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylate. Available at: [Link]

  • Tzeng, C. C., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • MolPort. Compound N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine--hydrogen chloride (1/1). Available at: [Link]

  • The Good Scents Company. 2-methyl quinoline. Available at: [Link]

  • Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • AiFanJia Chemical. 6-Ethyl-2-(thiophen-2-yl)quinoline-4-carbonyl chloride. Available at: [Link]

  • MassBank.jp. Venlafaxine N-Oxide; LC-ESI-QFT; MS2. Available at: [Link]

  • Scientific Instrument Services. Molecular formula from monoisotopic mass. Available at: [Link]

  • MDPI. Enzymes as Targets for Drug Development II. Available at: [Link]

  • ResearchGate. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Available at: [Link]

  • Hoke, A., et al. (2021). Development of EQ-6, a Novel Analogue of Ethoxyquin to Prevent Chemotherapy-Induced Peripheral Neuropathy. Neurotherapeutics. Available at: [Link]

  • Otava Chemicals. 6-ethoxyquinolin-4-ol. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Characteristics of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Abstract This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. In the absence of publi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. In the absence of publicly available experimental data for this specific compound, this document leverages established NMR principles and extensive data from structurally analogous quinoline derivatives to construct a reliable spectral forecast.[1] The guide is designed for researchers, scientists, and drug development professionals, offering a detailed rationale for the predicted chemical shifts, multiplicities, and coupling constants. Furthermore, it includes a robust, field-proven experimental protocol for the acquisition and validation of NMR data for this class of molecules, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and functional materials.[2][3] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring system, making unambiguous structural characterization an indispensable step in research and development.[2][4] The target molecule of this guide, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, combines several key structural motifs: a 2-phenylquinoline-4-carboxylic acid core, which has been explored for applications such as histone deacetylase (HDAC) inhibition[5], and a reactive carbonyl chloride group, making it a valuable intermediate for further chemical elaboration.

This guide aims to provide a foundational spectroscopic framework for this molecule. By dissecting the expected electronic environment of each proton and carbon, we can predict its NMR signature, empowering researchers to confidently identify and characterize this compound in experimental settings.

Molecular Structure and Atom Numbering

For clarity and unambiguous assignment of NMR signals, a standardized numbering system is essential. The following diagram illustrates the structure of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride with the IUPAC-recommended numbering for the quinoline core and substituent atoms.

Caption: IUPAC numbering of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the electronic environment of protons. Protons on the quinoline ring are typically found in the downfield aromatic region (δ 7.0-9.0 ppm), influenced by the electron-withdrawing nature of the heterocyclic nitrogen atom.[1][2]

Rationale for Chemical Shift Predictions
  • Quinoline Core Protons:

    • H-3: This proton is situated between two bulky substituents at C-2 and C-4. Its chemical shift will be influenced by the phenyl ring at C-2 and the carbonyl chloride at C-4. It is expected to appear as a singlet in the mid-aromatic range.

    • H-5: This proton is expected to appear as a doublet, coupled to H-7 (meta-coupling, small J) and potentially H-8 if resolution allows. The 6-methyl group will provide a slight shielding effect (upfield shift) compared to an unsubstituted quinoline.

    • H-7: Situated ortho to the electron-donating methyl group at C-6, H-7 will be shielded and appear further upfield. It will likely be a doublet of doublets, coupled to H-5 and H-8.

    • H-8: This proton is subject to the deshielding effect of the nearby nitrogen atom and will be the most downfield proton on the carbocyclic ring. It is expected to be a doublet, coupled to H-7.[1]

  • Ethoxyphenyl Protons:

    • The four protons on the 2-ethoxyphenyl ring will present a complex multiplet pattern. Their shifts are dictated by their position relative to the quinoline ring (the point of attachment) and the electron-donating ethoxy group. Protons ortho and para to the ethoxy group (H-3', H-5', H-6') will be more shielded (upfield) than the proton meta to it (H-4').

  • Aliphatic Protons:

    • 6-CH₃: The methyl group protons will appear as a sharp singlet in the upfield region (δ 2.0-3.0 ppm), characteristic of an aromatic methyl group.

    • -OCH₂CH₃: The ethoxy group will give rise to two distinct signals: a quartet for the methylene (-OCH₂-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene group. These will be in the typical aliphatic region.[6]

Summary Table of Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling (J, Hz)Rationale
H-88.20 - 8.40d~8.5Deshielded by proximity to quinoline nitrogen.
H-58.05 - 8.20d~8.8Influenced by the C-4 carbonyl group.
H-37.90 - 8.10s-Singlet due to substitution at C-2 and C-4.
H-4' / H-6'7.50 - 7.70m-Complex multiplet from the ethoxyphenyl ring.
H-77.40 - 7.55dd~8.8, ~2.0Shielded by 6-methyl group; coupled to H-5 and H-8.
H-3' / H-5'7.00 - 7.20m-Shielded by the ortho/para ethoxy group.
-OCH₂-4.10 - 4.30q~7.0Methylene protons of the ethoxy group.
6-CH₃2.50 - 2.65s-Aromatic methyl group singlet.
-OCH₂CH₃1.40 - 1.60t~7.0Terminal methyl protons of the ethoxy group.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With a much broader chemical shift range than ¹H NMR, signals are generally well-resolved.[7] Aromatic and alkene carbons typically resonate between δ 110-160 ppm, while carbonyl carbons are found significantly further downfield.[8]

Rationale for Chemical Shift Predictions
  • Carbonyl Carbon: The carbonyl chloride carbon (C-4-C =O) will be the most downfield signal, expected in the δ 165-175 ppm range due to the strong deshielding from both the double-bonded oxygen and the electronegative chlorine.[7][9]

  • Quaternary Carbons (Cq): Carbons with no attached protons (C-2, C-4, C-4a, C-6, C-8a, C-1', C-2') will typically show weaker signals in a standard proton-decoupled spectrum.[7]

    • C-2 and C-4: These carbons are attached to electronegative atoms (N, Cl via carbonyl) and bulky groups, placing them in the δ 145-160 ppm range.

    • C-2' (C-O): The carbon bearing the ethoxy group will be significantly deshielded, appearing around δ 155-160 ppm.

  • Aromatic CH Carbons: The remaining aromatic carbons will appear in the δ 115-140 ppm range. Their precise shifts are influenced by the electronic effects of the various substituents.

  • Aliphatic Carbons: The carbons of the ethoxy group (-OCH₂) and the two methyl groups (6-CH₃ and -OCH₂CH₃) will appear in the upfield region of the spectrum (< δ 70 ppm).

Summary Table of Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)Rationale
C=O168.0 - 172.0Carbonyl chloride carbon, highly deshielded.
C-2'157.0 - 160.0Aromatic carbon attached to the ethoxy group.
C-2155.0 - 158.0Quinoline carbon attached to nitrogen and the phenyl ring.
C-4148.0 - 151.0Quinoline carbon attached to nitrogen and the carbonyl chloride.
C-8a146.0 - 149.0Quinoline bridgehead carbon adjacent to nitrogen.
C-6138.0 - 141.0Carbon bearing the methyl group.
C-4a135.0 - 138.0Quinoline bridgehead carbon.
C-8130.0 - 133.0Deshielded aromatic CH.
C-4', C-6'128.0 - 132.0Aromatic CH carbons on the ethoxyphenyl ring.
C-5126.0 - 129.0Aromatic CH.
C-1'124.0 - 127.0Quaternary carbon, point of attachment to the quinoline ring.
C-7122.0 - 125.0Aromatic CH, shielded by the 6-methyl group.
C-3120.0 - 123.0Aromatic CH.
C-3', C-5'112.0 - 118.0Aromatic CH carbons, shielded by the ethoxy group.
-OCH₂-63.0 - 66.0Methylene carbon of the ethoxy group.
6-CH₃21.0 - 23.0Aromatic methyl carbon.
-OCH₂CH₃14.0 - 16.0Terminal methyl carbon of the ethoxy group.

Experimental Protocol for NMR Analysis

The following protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound, including steps for definitive structural confirmation.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds.[1] If solubility is an issue, DMSO-d₆ can be used.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[10] Note that for many modern spectrometers, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δH = 7.26 ppm, δC = 77.16 ppm).[11]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition and Confirmation Workflow

The following workflow ensures not only data collection but also its unambiguous interpretation, fulfilling the principle of a self-validating system.

Caption: Self-validating workflow for NMR-based structure elucidation.

Spectrometer Parameters
  • ¹H NMR Spectrum: A standard single-pulse experiment is typically sufficient. For a dilute sample, increasing the number of scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[1]

  • ¹³C NMR Spectrum: A proton-decoupled experiment (e.g., zgpg30) is standard. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (d1 = 2-5 seconds) are required due to the low natural abundance of ¹³C and the relaxation of quaternary carbons.[1]

  • 2D NMR (for confirmation):

    • COSY: Identifies protons that are spin-coupled, invaluable for tracing connections within the aromatic rings and the ethyl group.

    • HSQC: Correlates each proton signal with the carbon to which it is directly attached.

    • HMBC: Correlates proton and carbon signals over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular fragments.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. By grounding our predictions in the well-established principles of NMR spectroscopy and comparative data from related quinoline structures, we have constructed a detailed spectral map. The predicted chemical shifts and coupling patterns outlined herein offer a reliable reference for chemists to interpret their experimental data. The included experimental workflow emphasizes a self-validating approach, moving beyond simple data acquisition to ensure definitive and unambiguous structural confirmation through the strategic use of 1D and 2D NMR techniques. This document serves as a key technical resource for any scientist engaged in the synthesis, purification, or application of this versatile chemical intermediate.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Osprey Digital Commons.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
  • Kashaev, A. G., et al. (2010). Synthesis of 2-[2-(2-Aminophenyl)ethyl]-6-R-quinnoline-4-carboxylic Acids from 2-[2-(2-Nitrophenyl)ethenyl]-6-R-quinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
  • Quinoline(91-22-5) 1H NMR spectrum. ChemicalBook.
  • 13C NMR Chemical Shift. Oregon State University.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • 3-phenyl-quinoline-4-carboxylic acid derivatives. European Journal of Chemistry.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.
  • 4-[(2-Hydroxy-4-methoxyphenyl)carbonyl]-2,6-dimethoxyphenol - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • NMR Chemical Shifts. J. Org. Chem.
  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate.
  • 13C NMR Spectroscopy. University of Bath.
  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.

Sources

Foundational

Physicochemical Profiling and Synthetic Applications of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride: A Technical Guide

Executive Summary In modern drug discovery, the quinoline nucleus is universally recognized as a "privileged scaffold" due to its ability to interact with diverse biological targets, ranging from kinases to histone deace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the quinoline nucleus is universally recognized as a "privileged scaffold" due to its ability to interact with diverse biological targets, ranging from kinases to histone deacetylases[1][2]. 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride represents a highly functionalized, reactive building block designed for the rapid expansion of chemical libraries.

As a Senior Application Scientist, I frequently utilize acyl chlorides of this nature to synthesize complex amides and esters. This whitepaper deconstructs the physicochemical properties of this specific compound, explains the causality behind its reactivity, and provides a field-proven, self-validating protocol for its application in nucleophilic acyl substitution.

Structural Anatomy & Physicochemical Profiling

Understanding the physicochemical behavior of this compound requires dissecting its structural components. It is not merely a reactive intermediate; its substituents are strategically placed to tune both the electronic environment of the reactive center and the ultimate pharmacokinetic properties of the downstream drug candidate[3].

Quantitative Data Summary
PropertyValue / Description
Chemical Formula C₁₉H₁₆ClNO₂
Molecular Weight 325.79 g/mol
Core Scaffold Quinoline (Nitrogen-containing heterocycle)
Reactive Functional Group Carbonyl Chloride (Acyl Chloride) at C-4
Substituents 2-(2-Ethoxyphenyl), 6-Methyl
Solubility Profile Highly soluble in aprotic solvents (DCM, THF, Toluene); Reacts violently with water/alcohols.
Storage Requirements Inert atmosphere (Argon/N₂), strictly anhydrous, ≤ 4 °C.
Causality of Structural Features
  • The Quinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking and hydrogen bonding (via the basic nitrogen) within target protein binding pockets[1].

  • 2-(2-Ethoxyphenyl) Group: Introduces significant steric bulk and lipophilicity adjacent to the quinoline nitrogen. This steric hindrance dictates the preferred rotational conformation of the molecule, which is critical for target selectivity[3].

  • 6-Methyl Group: Acts as a mild electron-donating group via hyperconjugation. In drug design, blocking the 6-position with a methyl group frequently improves metabolic stability by preventing rapid cytochrome P450-mediated oxidation at this metabolically vulnerable site.

  • Carbonyl Chloride (C-4): The highly electrophilic center. The electronegative chlorine atom withdraws electron density from the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack[4].

G Compound 2-(2-Ethoxyphenyl)-6-methylquinoline- 4-carbonyl chloride Core Quinoline Core (Privileged Scaffold) Compound->Core Acyl Carbonyl Chloride (Electrophilic Center) Compound->Acyl Ethoxy 2-Ethoxyphenyl Group (Sterics & Lipophilicity) Compound->Ethoxy Methyl 6-Methyl Group (Metabolic Stability) Compound->Methyl

Structural features dictating the physicochemical profile.

Mechanistic Reactivity: Nucleophilic Acyl Substitution

The utility of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride lies in its capacity to undergo nucleophilic acyl substitution . Unlike aldehydes and ketones that undergo nucleophilic addition, acyl chlorides follow an addition-elimination pathway.

  • Addition: A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon, pushing the π -electrons onto the oxygen to form a high-energy tetrahedral alkoxide intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl C=O double bond and expelling the chloride ion, which is an excellent leaving group[4].

The Causality of Base Addition: This reaction generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the incoming nucleophile (especially amines), rendering them non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base is strictly required[4].

Mechanism A Acid Chloride (Electrophile) C Tetrahedral Intermediate A->C Addition B Nucleophile (e.g., R-NH2) B->C D Amide/Ester Product C->D Elimination E HCl Byproduct (Quenched by Base) C->E

Addition-elimination mechanism of nucleophilic acyl substitution.

Self-Validating Experimental Protocol: Amide Bond Formation

To ensure scientific integrity, a robust protocol must be self-validating. The greatest risk when handling 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is premature hydrolysis into 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid. The following workflow mitigates this risk through rigorous environmental control and in-process checks.

Step-by-Step Methodology

Step 1: Preparation & Inert Atmosphere

  • Action: Flame-dry a round-bottom flask under a vacuum and backfill with Argon.

  • Causality: Ambient humidity is sufficient to hydrolyze the acyl chloride. Argon is heavier than air and provides a protective blanket over the reaction mixture.

Step 2: Reagent Solubilization

  • Action: Dissolve 1.0 equivalent of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the flask to 0 °C using an ice bath.

  • Causality: The reaction is highly exothermic. Cooling to 0 °C controls the reaction kinetics, preventing the degradation of the starting material and minimizing the formation of dark, tarry byproducts.

Step 3: Base Addition

  • Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is sterically hindered. It acts purely as a proton sponge to neutralize the evolving HCl without acting as a competing nucleophile against the acyl chloride[4].

Step 4: Nucleophile Introduction

  • Action: Dissolve 1.1 equivalents of the target primary amine in a small volume of anhydrous DCM and add dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: Dropwise addition prevents localized concentration spikes and thermal runaway.

Step 5: In-Process Control (The Self-Validating Step)

  • Action: Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via LC-MS.

  • Causality: Direct LC-MS analysis of an acyl chloride is impossible because the aqueous mobile phase will hydrolyze it. By quenching in methanol, any unreacted starting material is instantly converted to the methyl ester. If the methyl ester is absent on the LC-MS trace, the reaction has reached completion.

Step 6: Aqueous Workup

  • Action: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Causality: The mild base (NaHCO₃) neutralizes any residual acid and forces the DIPEA hydrochloride salts into the aqueous layer, leaving the pure amide product in the organic phase.

Analytical Characterization Strategies

Confirming the integrity of the final product requires a multi-modal analytical approach:

  • Infrared (IR) Spectroscopy: The starting acyl chloride exhibits a sharp, distinct C=O stretch at approximately 1750–1800 cm⁻¹. Upon successful conversion to an amide, this peak will shift significantly to a lower wavenumber (~1630–1680 cm⁻¹) due to the resonance donation from the amide nitrogen.

  • Mass Spectrometry (ESI-MS): The product should yield a clear [M+H]⁺ peak corresponding to the specific amide. Ensure that the peak for the hydrolyzed carboxylic acid byproduct (MW ~307.35 g/mol ) is absent.

  • Nuclear Magnetic Resonance (¹H NMR): The 2-ethoxyphenyl group will present a characteristic triplet (CH₃) near 1.4 ppm and a quartet (CH₂) near 4.1 ppm. The 6-methyl group will appear as a sharp singlet around 2.5 ppm. The disappearance of any broad carboxylic acid OH peak (~12-14 ppm) further confirms successful coupling[3].

References

  • 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid - - MilliporeSigma. Sigma-Aldrich.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • 21.4 Chemistry of Acid Halides - OpenStax. OpenStax.
  • 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. LibreTexts.

Sources

Exploratory

crystal structure analysis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride Authored by: A Senior Application Scientist Foreword: Unveiling the Molecular Architecture of a Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Architecture of a Promising Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific compound of interest, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, represents a functionalized quinoline derivative with significant potential for drug discovery. Its molecular structure, characterized by the presence of an ethoxyphenyl group, a methyl substituent, and a reactive carbonyl chloride, suggests a versatile scaffold for the synthesis of novel bioactive molecules.[2]

The precise three-dimensional arrangement of atoms and functional groups within this molecule is critical for its interaction with biological targets. Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of this atomic and molecular structure.[6] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. It is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for structure-activity relationship (SAR) studies and rational drug design.[6][7]

While a specific crystal structure for 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is not publicly available at the time of this writing, this guide will delineate the complete, field-proven workflow for its determination and analysis.

Part 1: The Genesis of Structure - The Art and Science of Crystallization

The journey to elucidating a crystal structure begins with the most crucial and often most challenging step: obtaining a high-quality single crystal. A crystal suitable for X-ray diffraction should typically be 0.1-0.3 mm in all dimensions, with well-defined faces and no visible defects.[6] The inherent chemical properties of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, such as its aromatic nature and the presence of a reactive carbonyl chloride group, will influence the choice of crystallization strategy.

Foundational Principles of Crystallization

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or vapor. The fundamental principle is to slowly bring a solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit, thereby inducing the formation of a crystalline lattice. The rate of achieving supersaturation is a critical parameter that dictates the size and quality of the crystals.

Strategic Selection of Crystallization Techniques

For a novel quinoline derivative, a systematic screening of various crystallization methods is recommended. Below are detailed protocols for the most effective techniques.

1.2.1. Slow Evaporation Crystallization

This technique is particularly effective for producing high-quality single crystals suitable for X-ray diffraction studies.[8]

Protocol:

  • Solvent Selection: Dissolve 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in a suitable solvent or solvent mixture to near saturation. Due to the presence of the reactive carbonyl chloride, aprotic solvents such as chloroform, dichloromethane, or ethyl acetate are recommended to prevent hydrolysis.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a perforated lid or parafilm with small pinholes to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Once crystals of suitable size have formed, carefully collect them by filtration, wash with a small amount of cold solvent, and dry.[8]

1.2.2. Vapor Diffusion

Vapor diffusion is a gentle and highly effective method for crystallizing small quantities of a compound, often yielding superior quality crystals.[8]

Protocol:

  • Solution Preparation: Dissolve the quinoline derivative in a "good" solvent in which it is highly soluble. Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.

  • Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[8]

1.2.3. Slow Cooling Crystallization

This method relies on the principle that the solubility of most compounds decreases as the temperature of the solution is lowered.[8]

Protocol:

  • Saturated Solution: Dissolve the quinoline derivative in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point) to achieve a saturated solution.

  • Controlled Cooling: Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization. The rate of cooling is crucial for controlling crystal size and quality.

Tabulated Summary of Crystallization Parameters
Technique Key Parameters Advantages Considerations for the Target Compound
Slow Evaporation Solvent volatility, Temperature, ConcentrationSimple setup, good for initial screeningUse of aprotic solvents is critical to avoid hydrolysis of the carbonyl chloride.
Vapor Diffusion Choice of solvent/anti-solvent pair, TemperatureGentle, produces high-quality crystalsRequires careful selection of a miscible solvent/anti-solvent system.
Slow Cooling Rate of cooling, Solvent choiceWidely applicable, can yield large crystalsThe compound must have a significant temperature-dependent solubility profile in the chosen solvent.

Part 2: Illuminating the Invisible - X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted X-rays.

The Theoretical Underpinning: Bragg's Law

X-ray diffraction is based on the constructive interference of X-rays scattered by the electrons in the crystal lattice. This phenomenon is described by Bragg's Law: nλ = 2d sinθ, where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between atomic planes in the crystal, and 'θ' is the angle of diffraction.[9]

Experimental Workflow for Data Collection

The following is a generalized protocol for single-crystal X-ray diffraction data collection.[6][10]

experimental_workflow crystal_selection Crystal Selection & Mounting centering Crystal Centering crystal_selection->centering Goniometer Head data_collection Data Collection centering->data_collection X-ray Beam Alignment data_processing Data Processing data_collection->data_processing Diffraction Images

Caption: Workflow for X-ray Diffraction Data Collection.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.[6]

  • Diffractometer Setup: The crystal is mounted on the diffractometer, which consists of an X-ray source (e.g., Mo Kα radiation), a goniometer to orient the crystal, and a detector.[9][11]

  • Crystal Centering: The crystal is precisely centered in the X-ray beam.[10]

  • Data Collection Strategy: A data collection strategy is devised to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[12][13] Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6]

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.[9]

Part 3: From Data to Discovery - Structure Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.

The Phase Problem and its Solution

While the intensities of the diffracted X-rays are measured, their phases are lost. This is known as the "phase problem." Direct methods are powerful computational techniques used to solve the phase problem for small molecules by using statistical relationships between the intensities.

The Iterative Process of Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. This is an iterative process that involves adjusting atomic positions, thermal parameters, and occupancies.[14][15]

refinement_cycle initial_model Initial Structural Model refinement Least-Squares Refinement initial_model->refinement fourier_map Difference Fourier Map refinement->fourier_map Calculate Fo-Fc model_adjustment Model Adjustment fourier_map->model_adjustment Identify Missing/Misplaced Atoms model_adjustment->refinement Update Model

Caption: The Iterative Cycle of Crystal Structure Refinement.

Refinement Protocol:

  • Initial Model: An initial structural model is generated from the direct methods solution.

  • Least-Squares Refinement: The model is refined against the experimental data using least-squares methods to minimize the difference between the observed (Fo) and calculated (Fc) structure factors.[15]

  • Difference Fourier Maps: Difference Fourier maps (Fo-Fc) are calculated to reveal missing atoms (as positive peaks) or incorrectly placed atoms (as negative peaks).

  • Model Completion: The model is updated by adding missing atoms (such as hydrogen atoms) and correcting the positions of existing atoms. Anisotropic displacement parameters are typically introduced for non-hydrogen atoms to account for their thermal motion.[14]

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF), to ensure the quality of the model.[14]

Part 4: Deciphering the Blueprint - Analysis of the Crystal Structure

The final refined crystal structure provides a wealth of information about the molecule's three-dimensional architecture.

Molecular Conformation and Stereochemistry

The analysis will reveal the precise spatial arrangement of the atoms in 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. This includes bond lengths, bond angles, and torsion angles, which define the overall conformation of the molecule.[6] For instance, the dihedral angle between the quinoline ring and the ethoxyphenyl ring will be a key conformational feature.[16]

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is determined by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.[6] Identifying these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules.

Tabulated Summary of Expected Structural Parameters
Parameter Description Significance for Drug Design
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.Provides information on the electronic structure and potential strain within the molecule.
Torsion Angles The dihedral angles that define the conformation of flexible parts of the molecule.Crucial for understanding the molecule's shape and how it can adapt to a binding site.
Intermolecular Interactions Non-covalent interactions between molecules in the crystal.Offers insights into the molecule's solubility, melting point, and potential binding modes.

Part 5: From Structure to Strategy - Application in Drug Development

The detailed structural information obtained from the crystal structure analysis of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is invaluable for drug development.

Structure-Activity Relationship (SAR) Studies

By correlating the three-dimensional structure with biological activity data, researchers can develop a deeper understanding of the SAR. For example, the conformation of the ethoxyphenyl group relative to the quinoline core could be critical for binding to a specific biological target.

Rational Drug Design and Lead Optimization

The crystal structure serves as a blueprint for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. For instance, the reactive carbonyl chloride can be used as a handle to synthesize a library of amide or ester derivatives, and the crystal structure can guide the selection of substituents that are likely to enhance binding affinity.

drug_development_pathway crystal_structure Crystal Structure of Lead Compound sar_analysis Structure-Activity Relationship (SAR) Analysis crystal_structure->sar_analysis rational_design Rational Design of New Analogues sar_analysis->rational_design synthesis Synthesis of Optimized Compounds rational_design->synthesis biological_testing Biological Testing synthesis->biological_testing biological_testing->sar_analysis Iterative Optimization

Caption: The Role of Crystal Structure in the Drug Development Cycle.

Conclusion

The crystal structure analysis of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, while a meticulous process, provides unparalleled insights into its molecular architecture. This knowledge is not merely academic; it is a powerful tool that can accelerate the discovery and development of novel therapeutics. By understanding the intricate details of its three-dimensional structure, researchers can make more informed decisions in the design of next-generation quinoline-based drugs.

References

  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Adegboyega, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17895-17916.
  • BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives.
  • Singh, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Pillai, A. D., et al. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Pharmaceutical Chemistry.
  • Open Access Pub. (n.d.). Quinolines. Journal of New Developments in Chemistry.
  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4).
  • Rydzik, A. M., et al. (2011). X-ray and molecular modelling in fragment-based design of three small quinoline scaffolds for HIV integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1435-1439.
  • Carleton College. (2018). Single Crystal Structure Refinement (SREF). SERC.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Unknown. (n.d.). Structure solution and refinement: introductory strategies.
  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
  • MIT OpenCourseWare. (n.d.). Structure refinement.
  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 145–157.
  • Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 53(Pt 2), 169–176.
  • Yathirajan, H. S., et al. (2015). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o30–o31.

Sources

Foundational

Solubility Profile and Handling Protocols for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in Organic Solvents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Structural Analytics & Physicochemical Drivers The compound 2-(2-Ethoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Structural Analytics & Physicochemical Drivers

The compound 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS: 1160253-85-9, MW: 325.79 g/mol ) is a highly functionalized, moisture-sensitive electrophile used extensively in advanced organic synthesis and active pharmaceutical ingredient (API) development.

To understand its solubility profile, we must deconstruct its structural domains:

  • The Quinoline Core & Substituents: The 6-methyl and 2-(2-ethoxyphenyl) groups impart significant lipophilicity. The bulky ortho-ethoxy group disrupts planar crystal lattice packing, which lowers the lattice energy and drives solubility in non-polar to moderately polar organic solvents.

  • The Acyl Chloride Moiety: As a highly reactive functional group, the acyl chloride lacks the ability to form hydrogen bonds as a donor. This results in weaker intermolecular forces (and lower boiling points) compared to its parent carboxylic acid, fundamentally altering its solvation dynamics[1][2].

  • Dipole-Dipole Interactions: The polar carbonyl group and the quinoline nitrogen create a strong molecular dipole. This favors solvation in polarizable, aprotic environments where dipole-dipole attractions can stabilize the molecule[3].

Solubility Profile Across Organic Solvents

Because acyl chlorides react violently with water and protic solvents[4], the concept of thermodynamic "solubility" in these media is moot; they undergo rapid solvolysis rather than stable dissolution[5]. Therefore, true solubility is strictly restricted to anhydrous, aprotic organic solvents.

Quantitative Solubility Summary (at 25°C)
Solvent ClassRepresentative SolventEstimated SolubilityChemical StabilityMechanistic Notes & Causality
Halogenated Dichloromethane (DCM)> 100 mg/mLHigh Optimal dipole-dipole stabilization; standard for amide coupling[6].
Ether Tetrahydrofuran (THF)50 - 100 mg/mLHigh Good solvation via oxygen lone-pair coordination; requires strictly anhydrous grade.
Aromatic Toluene20 - 50 mg/mLHigh Solubilization driven by π−π stacking with the quinoline and phenyl rings.
Polar Aprotic Acetonitrile (MeCN)30 - 80 mg/mLHigh Strong dipole moment aids dissolution of the polar acyl chloride core.
Polar Aprotic N,N-Dimethylformamide> 100 mg/mLLow Hazard: Forms reactive Vilsmeier-Haack adducts; avoid prolonged exposure.
Protic Ethanol / MethanolN/A (Reacts)Zero Rapid nucleophilic solvolysis yielding corresponding esters and HCl[5].

Mechanistic Causality: Solvation vs. Solvolysis

The choice of solvent in handling 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is not merely a matter of dissolution capacity; it is a matter of chemical survival.

  • Stable Solvation in Halogenated Solvents: Dichloromethane (DCM) is the industry standard for quinoline-4-carbonyl chlorides[6]. The polarizability of the C-Cl bonds in DCM effectively stabilizes the partial positive charge on the carbonyl carbon without acting as a nucleophile.

  • The Protic Solvolysis Pathway: In the presence of alcohols (e.g., ethanol) or water, the highly electrophilic carbonyl carbon undergoes rapid nucleophilic attack. The chloride ion, being an excellent leaving group, is expelled, generating an ester or carboxylic acid alongside stoichiometric hydrogen chloride (HCl)[2][5].

Solvolysis A 2-(2-Ethoxyphenyl)-6-methylquinoline- 4-carbonyl chloride B Aprotic Solvents (e.g., DCM, THF) A->B Dissolution C Protic Solvents (e.g., H2O, EtOH) A->C Dissolution D Stable Solvation (Intact Acyl Chloride) B->D E Nucleophilic Attack (Solvolysis) C->E F Degradation Products (Acids / Esters) E->F

Fig 1: Mechanistic pathway of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in solvents.

Validated Experimental Protocol: Moisture-Free Solubility Determination

Determining the exact thermodynamic solubility of this compound presents a unique analytical challenge. Standard shake-flask methods followed by reverse-phase HPLC (which utilizes aqueous mobile phases) will result in on-column hydrolysis, yielding erratic, non-reproducible data.

To establish a self-validating system , the protocol below couples rigorous anhydrous techniques with an in-situ derivatization step.

Protocol Step1 1. Solvent Preparation (Karl Fischer Titration <50 ppm H2O) Step2 2. Inert Equilibration (Shake-Flask in Glovebox at 25°C) Step1->Step2 Step3 3. Aliquot Filtration (0.22 µm PTFE Syringe Filter) Step2->Step3 Step4 4. In-situ Derivatization (Quench with Diethylamine) Step3->Step4 Step5 5. HPLC-UV Quantification (Analysis of Stable Diethylamide) Step4->Step5

Fig 2: Moisture-free solubility determination workflow via in-situ amine derivatization.

Step-by-Step Methodology:
  • Solvent Preparation: Pre-dry all target organic solvents over activated 3Å molecular sieves. Validate absolute dryness (<50 ppm H₂O) using Karl Fischer titration.

    • Causality: Even trace moisture will artificially lower the apparent solubility by degrading the solute into the highly insoluble carboxylic acid.

  • Inert Equilibration: Inside an argon-filled glovebox, add an excess of the acyl chloride to 5.0 mL of the anhydrous solvent in a sealed vial. Agitate at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Aliquot Filtration: Draw a 0.5 mL aliquot using a glass syringe and pass it through a 0.22 µm PTFE syringe filter to remove undissolved particulates.

  • In-situ Derivatization (Quenching): Immediately transfer 100 µL of the filtered saturated solution into a vial containing 900 µL of anhydrous acetonitrile spiked with 5 equivalents of diethylamine.

    • Causality: Diethylamine acts as both a nucleophile and a base, rapidly converting the reactive acyl chloride into a highly stable diethylamide derivative while neutralizing the generated HCl. This prevents degradation during analysis.

  • HPLC-UV Quantification: Analyze the derivatized sample using standard reverse-phase HPLC (C18 column, Water/MeCN gradient). Quantify the stable amide against a pre-established calibration curve to back-calculate the original solubility of the acyl chloride.

Application in API Synthesis: Amide Coupling Workflows

In drug development, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride serves as a critical electrophilic intermediate for synthesizing complex amides[6]. The standard workflow involves dissolving the compound in anhydrous DCM and reacting it with a primary or secondary amine.

To prevent the generated HCl byproduct from protonating the nucleophilic amine (which would stall the reaction), a non-nucleophilic tertiary amine base—such as N,N-Diisopropylethylamine (DIPEA) or pyridine—is added to the reaction mixture[1][6]. This basic scavenger ensures the reaction proceeds to completion with high yields, leveraging the optimal solubility and stability of the acyl chloride in the halogenated solvent.

References

  • Source: byjus.
  • Source: tuttee.
  • Source: iitk.ac.
  • Source: allen.
  • Title: an introduction to acyl chlorides (acid chlorides)
  • Source: sigmaaldrich.
  • Title: Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP)

Sources

Exploratory

Strategic Synthesis and Pharmacological Profiling of Quinoline-4-Carbonyl Chloride Derivatives

A Technical Whitepaper for Drug Development Professionals The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved therapeutics. Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved therapeutics. Specifically, quinoline-4-carboxylic acid and its highly reactive intermediate, quinoline-4-carbonyl chloride , serve as versatile building blocks for synthesizing a vast array of bioactive derivatives[1]. By functionalizing the C4 position via amide or ester linkages, researchers can rapidly generate diverse compound libraries targeting oncology, infectious diseases, and inflammatory pathways[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond standard procedural lists. Here, we will dissect the causality behind the chemical synthesis of these derivatives and establish self-validating pharmacological evaluation workflows that ensure robust, reproducible data for lead optimization.

Chemical Synthesis: The Acyl Chloride Activation Strategy

Direct coupling of quinoline-4-carboxylic acid with amines using standard peptide coupling reagents (e.g., EDC, HATU) can be cost-prohibitive at scale and often yields complex mixtures when dealing with sterically hindered nucleophiles. To bypass this, we leverage the acyl chloride intermediate.

Converting the acid to quinoline-4-carbonyl chloride creates a highly electrophilic center that reacts quantitatively with primary and secondary amines. This strategy has been successfully employed to synthesize potent Fibroblast Activation Protein (FAP) inhibitors[3] and GPR55 antagonists like ML193[4].

Synthesis QCA Quinoline-4-carboxylic acid SOCl2 Thionyl Chloride (SOCl2) Reflux, 2h QCA->SOCl2 QCC Quinoline-4-carbonyl chloride (Reactive Intermediate) SOCl2->QCC Amine Primary/Secondary Amine DIPEA/Et3N in THF/DCM QCC->Amine Product Quinoline-4-carboxamide Derivative (Target Compound) Amine->Product

Chemical synthesis workflow of quinoline-4-carboxamides via acyl chloride.

Step-by-Step Synthesis Protocol
  • Activation (Chlorination): Suspend quinoline-4-carboxylic acid in neat thionyl chloride ( SOCl2​ ) and reflux for 2 hours[5].

    • Mechanistic Rationale: SOCl2​ converts the stable carboxylic acid into a reactive acyl chloride. The reaction is driven to completion by the evolution of SO2​ and HCl gases (Le Chatelier's principle).

  • Evaporation: Remove excess SOCl2​ under a steady stream of argon[5].

    • Critical Insight: Avoid aqueous workups at this stage. Water will rapidly hydrolyze the sensitive quinoline-4-carbonyl chloride back to the starting acid.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add the target amine (e.g., 2-naphthylamine or a functionalized piperazine) along with N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)[3][5].

    • Mechanistic Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. Without this base, the liberated HCl would protonate the unreacted amine, destroying its nucleophilicity and capping the reaction yield at a theoretical maximum of 50%.

  • Purification: Monitor via LC-MS or TLC. Upon completion, wash the organic layer with saturated aqueous NaHCO3​ to neutralize residual acid, followed by a 0.1 N citric acid wash to remove unreacted amines[3].

Preliminary Pharmacological Evaluation Workflows

Once the library of quinoline-4-carboxamide derivatives is synthesized, a tiered pharmacological screening approach is required to identify lead compounds.

Evaluation Start Quinoline-4-carboxamide Library AntiB Antimicrobial Assay (Microplate Alamar Blue) Start->AntiB AntiC Anticancer Assay (MTT Cell Viability) Start->AntiC AntiI Anti-inflammatory Assay (LPS-induced RAW264.7) Start->AntiI MIC Determine MIC Values AntiB->MIC IC50_C Determine IC50 (HeLa, MCF7) AntiC->IC50_C IC50_I Determine IC50 (Macrophage) AntiI->IC50_I Lead Lead Optimization & PK Profiling MIC->Lead IC50_C->Lead IC50_I->Lead

Preliminary pharmacological evaluation workflow for quinoline derivatives.

Antimicrobial Profiling: Microplate Alamar Blue Assay (MABA)

Quinoline derivatives, particularly those bearing furan rings, exhibit potent anti-tuberculosis and broad-spectrum antibacterial activity[6]. To determine the Minimum Inhibitory Concentration (MIC), we utilize the MABA method.

Protocol & Causality:

  • Inoculation: Dispense standardized bacterial inoculums into 96-well microtiter plates.

  • Treatment: Add serial dilutions of the quinoline derivative. Include a positive control (e.g., Ciprofloxacin) and a negative vehicle control.

  • Indicator Addition: After 18-24 hours of incubation at 37°C, add Alamar Blue (resazurin) reagent[1][6].

  • Readout: Mechanistic Rationale: Resazurin is a blue, non-fluorescent dye. Metabolically active, respiring bacteria reduce resazurin to resorufin, which is pink and highly fluorescent. If the quinoline compound successfully inhibits bacterial growth, the electron transport chain halts, and the well remains blue[6]. This provides a self-validating, objective colorimetric readout that eliminates the subjectivity of traditional turbidity assessments.

Anticancer Evaluation: MTT Cytotoxicity Assay

Quinoline-4-carboxylic acid derivatives have shown selective viability reduction in cervical (HeLa) and mammary (MCF7) cancer cell lines[2].

Protocol & Causality:

  • Cell Seeding: Seed cancer cells in 96-well plates and incubate for 24 hours to allow adherence.

  • Treatment: Expose cells to varying concentrations of the quinoline derivatives for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1].

    • Mechanistic Rationale: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals. Dead cells do not.

  • Solubilization & Quantification: Lyse the cells with DMSO to solubilize the formazan, and measure absorbance at 570 nm. The intensity is directly proportional to cell viability, allowing for precise IC50​ calculation.

Anti-Inflammatory Evaluation: LPS-Induced Macrophage Model

Quinoline derivatives possess repurposed duality, acting as potent anti-inflammatory agents without inducing cytotoxicity in healthy immune cells[2].

Protocol & Causality:

  • Macrophage Culture: Seed RAW264.7 murine macrophages in culture plates.

  • Pre-treatment: Incubate with the quinoline derivative for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS).

    • Mechanistic Rationale: LPS is an endotoxin that binds to Toll-Like Receptor 4 (TLR4) on macrophages, triggering the NF-κB signaling cascade. This mimics acute inflammation, resulting in the massive release of pro-inflammatory mediators like Nitric Oxide (NO) and TNF-α[2].

  • Validation: Collect the supernatant and quantify NO production using the Griess reagent. A reduction in NO levels, provided the MTT assay confirms the macrophages are still viable, validates the compound's specific anti-inflammatory efficacy.

Mechanistic Target Engagement

Beyond phenotypic screening, understanding the specific molecular targets of quinoline-4-carboxamides is vital. Recent literature highlights their role as potent antagonists for G-protein coupled receptors and inhibitors of transcription factors. For instance, the derivative ML193 is a highly selective GPR55 antagonist[4], while compounds like STX-0119 disrupt STAT3-mediated anti-apoptotic gene expression in cancer cells[7].

Pathway Ligand Quinoline-4-carboxamide (e.g., ML193 / STX-0119) GPR55 GPR55 Receptor (Antagonism) Ligand->GPR55 Binds STAT3 STAT3 Protein (Inhibition) Ligand->STAT3 Binds ERK ERK Phosphorylation (Blocked) GPR55->ERK Inhibits Downstream Apoptosis Apoptosis Initiation (Promoted) STAT3->Apoptosis Disrupts Anti-apoptotic Genes

Mechanism of action for GPR55 antagonism and STAT3 inhibition.

Quantitative Pharmacological Summary

To benchmark the efficacy of newly synthesized quinoline-4-carbonyl chloride derivatives, we compare their preliminary pharmacological data against established literature standards. The table below summarizes the diverse bioactivities achievable through targeted functionalization of the C4-carboxamide position.

Compound Class / DerivativePrimary Target / AssayCell Line / OrganismPharmacological Activity (IC50 / MIC)Ref
Quinoline-4-carboxylic acids Anti-inflammatory (NO suppression)RAW264.7 Macrophages (LPS-induced)Appreciable anti-inflammation without cytotoxicity[2]
2-(Furan-2-yl) QCA Antimicrobial (Anti-TB)Mycobacterium tuberculosisMIC comparable to Streptomycin[6]
Quinoline Aryl Sulfonamide (ML193) GPR55 AntagonistGPR55-expressing cells IC50​ = 221 nM (>145-fold selectivity over CB1/CB2)[4]
(4-Quinolinoyl)glycyl-2-cyanopyrrolidine Fibroblast Activation Protein (FAP)FAP Enzyme AssayHigh affinity endopeptidase inhibition[3]
2-Aryl-quinoline-4-carboxylic acids Antileishmanial (LmNMT Inhibitor)LeishmaniaSuperior predicted binding affinity[8]

Conclusion

The preliminary pharmacological evaluation of quinoline-4-carbonyl chloride derivatives requires a rigorous, multi-disciplinary approach. By leveraging the high reactivity of the acyl chloride intermediate, medicinal chemists can rapidly generate structurally diverse libraries. When coupled with self-validating functional assays—such as the resazurin-based MABA for antimicrobial activity and LPS-induced macrophage models for inflammation—researchers can confidently identify lead compounds. The inherent structural adaptability of the quinoline scaffold ensures its continued prominence in the discovery of next-generation therapeutics.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents, N
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid, Benchchem,
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents, Frontiers,
  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Studies, Journal of Chemical Health Risks,
  • Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP)
  • Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural fe
  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs, N
  • Screening for Selective Ligands for GPR55 - Antagonists, N

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of Novel Amide Derivatives from 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl Chloride

Abstract The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of novel amides via the nucleophilic acyl substitution of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride with various primary and secondary amines. We delve into the mechanistic underpinnings of the reaction, offer a comprehensive step-by-step methodology, and discuss critical parameters for reaction optimization, work-up, and purification. This guide is intended for researchers in synthetic organic chemistry and drug development, providing the necessary framework to efficiently generate libraries of novel quinoline-4-carboxamide derivatives for further investigation.

Introduction: The Significance of Quinoline-4-Carboxamides

The amide bond is one of the most fundamental linkages in chemistry and biology, central to the structure of peptides, proteins, and a vast array of pharmaceuticals.[4] The synthesis of amides from acyl chlorides and amines is a classic, highly efficient, and broadly applicable transformation in organic synthesis.[5][6] When applied to complex heterocyclic systems like quinolines, this method provides reliable access to compounds of significant therapeutic interest. Quinoline derivatives, in particular, are known to exhibit a wide range of biological activities, and the introduction of an amide moiety at the 4-position can profoundly influence their pharmacological profiles.[1][7]

This protocol focuses on 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a bespoke starting material for generating novel drug candidates. The reaction's success hinges on understanding the principles of nucleophilic acyl substitution and meticulous control of experimental conditions to maximize yield and purity.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established nucleophilic addition-elimination mechanism.[8][9] The high reactivity of the acyl chloride functional group makes it an excellent electrophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a potent nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride.[9] This step forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.[10]

  • Deprotonation: The reaction generates one equivalent of hydrochloric acid (HCl).[10] This acid will readily react with any available amine in the mixture, protonating it to form an ammonium salt. This salt is no longer nucleophilic, which would halt the reaction and limit the theoretical maximum yield to 50%.[10] To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is added to scavenge the HCl as it forms, ensuring the primary or secondary amine remains available to react.[11][12]

This entire process, especially when performed under biphasic conditions with an aqueous base, is often referred to as the Schotten-Baumann reaction.[13][14]

Safety and Handling Precautions

Acyl chlorides are highly reactive and require careful handling.

  • Moisture Sensitivity: Acyl chlorides react vigorously with water and moisture to produce corrosive HCl gas.[15][16] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are mandatory.[8]

  • Corrosivity and Toxicity: Acyl chlorides are lachrymatory (tear-inducing) and corrosive.[4][17] Inhalation can cause severe respiratory irritation, and skin contact can result in serious burns.[17][18]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[15] Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[18][19]

  • Quenching: Never quench acyl chlorides directly with water in a sealed container. The rapid generation of HCl gas can cause a dangerous pressure buildup. Reactions should be quenched carefully by slowly adding the reaction mixture to a stirred, open vessel containing an appropriate quenching solution (e.g., ice-cold water or a basic solution).

Detailed Experimental Protocol

This protocol provides a general method applicable to a range of primary and secondary amines.

Materials and Reagents
  • 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1.0 equiv)

  • Primary or Secondary Amine (1.0-1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes, Ethanol)

Step-by-Step Synthesis
  • Reaction Setup: To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DCM (or THF) via syringe to dissolve the acyl chloride. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical as the initial reaction can be highly exothermic.[]

  • Reagent Addition:

    • In a separate vial, dissolve the desired amine (1.0-1.1 equiv) and TEA (1.2-1.5 equiv) in a small amount of anhydrous DCM.

    • Slowly add the amine/base solution dropwise to the stirred, cooled solution of the acyl chloride over 10-15 minutes.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

  • Work-Up and Extraction:

    • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution to quench any remaining acyl chloride.[8]

    • Phase Separation: Add more DCM if necessary and separate the organic layer.

    • Washing: Wash the organic layer sequentially with:

      • 1 M HCl (2x) to remove the tertiary amine base and any excess starting amine.

      • Saturated aqueous NaHCO₃ (2x) to remove any acidic byproducts, such as the carboxylic acid formed from hydrolysis.

      • Brine (1x) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide product.

  • Purification:

    • Recrystallization: For many aromatic amides, which are often crystalline solids, recrystallization is the preferred method of purification.[21] Common solvents include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: If the product is an oil or if recrystallization fails to yield pure material, purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[22]

Data Presentation: Representative Reaction Parameters

The optimal reaction conditions may vary depending on the nucleophilicity of the amine. The following table provides a guideline for typical parameters.

Amine TypeAmine (equiv)Base (equiv)TemperatureTime (h)Typical YieldPurification Method
Aliphatic Primary (e.g., Benzylamine)1.051.20 °C to RT2-4>90%Recrystallization
Aliphatic Secondary (e.g., Pyrrolidine)1.051.20 °C to RT1-3>90%Column Chromatography
Aromatic Primary (e.g., Aniline)1.11.50 °C to RT8-1675-85%Recrystallization
Hindered Amine1.22.0RT to 40 °C12-2450-70%Column Chromatography

Visualizing the Process

A clear understanding of the workflow is essential for successful execution.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification reagents Weigh Reagents: - Acyl Chloride - Amine - Base glassware Dry Glassware setup Setup under N2/Ar glassware->setup dissolve Dissolve Acyl Chloride setup->dissolve cool Cool to 0 °C dissolve->cool add Add Amine/Base Solution cool->add stir Stir at RT & Monitor add->stir quench Quench Reaction stir->quench extract Extract with DCM quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallize or Column) dry->purify product Characterize Pure Amide purify->product G acyl_chloride Quinoline Acyl Chloride (Electrophile) tetrahedral Tetrahedral Intermediate acyl_chloride->tetrahedral 1. Nucleophilic Attack amine Primary/Secondary Amine (Nucleophile) amine->tetrahedral amide Amide Product tetrahedral->amide 2. Elimination hcl HCl (Byproduct) tetrahedral->hcl salt [TEA-H]+Cl- (Salt) hcl->salt 3. Neutralization base Tertiary Amine Base (e.g., TEA) base->salt

Caption: Simplified mechanism of amide formation.

Conclusion

The acylation of amines with 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a powerful and reliable method for generating novel amide derivatives. By adhering to anhydrous conditions, carefully controlling the reaction temperature, and employing a suitable basic scavenger, researchers can achieve high yields of the desired products. The protocol outlined herein is robust and adaptable, providing a solid foundation for the synthesis of diverse compound libraries essential for modern drug discovery programs.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis.
  • Ashenhurst, J. (2018, February 28).
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • ResearchGate. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • Semantic Scholar. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES.
  • Al-Ghorbani, M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5192-5200.
  • Fisher Scientific. (2010, September 7). SAFETY DATA SHEET - Acetyl chloride.
  • He, W., et al. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 57(15), 6238–6248.
  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • ChemicalBook. (2026, January 17). Acetyl chloride - Safety Data Sheet.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Mondal, B., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1631-1637.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6748–6751.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7687–7701.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Beller, M., et al. (2001). Synthesis of Primary Aromatic Amides by Aminocarbonylation of Aryl Halides Using Formamide as an Ammonia Synthon. The Journal of Organic Chemistry, 66(11), 3869–3874.
  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-3804.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from University of Huddersfield Research Portal.
  • Thieme. (n.d.). Synthesis of amides from carboxylic acids and derivatives thereof.
  • Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize given compounds.
  • The Journal of Organic Chemistry. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol.
  • Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

Sources

Application

Application Notes and Protocols for Acylation Reactions Using 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Introduction This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in acylation r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in acylation reactions. This versatile reagent serves as a pivotal building block in medicinal chemistry and materials science for the synthesis of novel amides, esters, and ketones. The quinoline moiety is a privileged scaffold in numerous biologically active compounds, and the ability to append various functionalities via acylation at the 4-position opens avenues for the exploration of new chemical space and the development of potent therapeutic agents and functional materials.

These protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both scientific integrity and practical success in the laboratory.

Physicochemical Properties and Handling

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a reactive acyl chloride. While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent parts and from data on structurally similar molecules. The corresponding carboxylic acid, 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid, has a molecular weight of 307.35 g/mol . The conversion to the acyl chloride involves the replacement of the hydroxyl group with a chlorine atom.

Table 1: Estimated Physicochemical Properties

PropertyValueSource/Justification
Molecular Formula C19H16ClNO2Deduced from the structure
Molecular Weight 325.79 g/mol Calculated from the molecular formula[1]
Appearance Likely a solid at room temperatureBased on similar quinoline derivatives
Solubility Expected to be soluble in aprotic organic solvents (DCM, THF, DMF, etc.)Common for acyl chlorides
Reactivity Highly reactive towards nucleophiles; moisture-sensitiveCharacteristic of acyl chlorides[2][3]

Safety and Handling Precautions:

Acyl chlorides are hazardous chemicals that require careful handling in a controlled laboratory environment.[2][3][4][5][6]

  • Corrosive: Causes severe skin burns and eye damage.[4]

  • Moisture Sensitive: Reacts violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[2][3] All reactions should be conducted under anhydrous conditions using dry glassware and solvents.

  • Inhalation Hazard: The vapors are irritating to the respiratory tract.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber).[2]

  • Fume Hood: All manipulations of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride should be performed in a certified chemical fume hood.[2]

Synthesis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

The most common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Protocol 1: Synthesis using Thionyl Chloride

This protocol describes the conversion of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid to its acyl chloride.

Materials:

  • 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with a sodium hydroxide solution)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride can be used directly in the next step or purified by recrystallization from a suitable anhydrous solvent if necessary.

Causality of Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides.[7]

  • DMF (catalyst): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Acylation of Nucleophiles

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a potent acylating agent for a variety of nucleophiles. The following protocols detail the procedures for the acylation of primary and secondary amines, and alcohols.

Protocol 2: Acylation of Primary and Secondary Amines (Amide Formation)

This protocol outlines the general procedure for the synthesis of amides from amines and 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

Materials:

  • 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the amine (1.0 eq) and the tertiary amine base (1.2-1.5 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of the acyl chloride dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Tertiary Amine Base: Neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.[8]

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing the reaction to warm to room temperature ensures completion.

  • Dropwise Addition: Prevents a rapid temperature increase and potential side reactions.

  • Aqueous Work-up: Removes the hydrochloride salt of the tertiary amine base and any unreacted starting materials.

dot

Acylation_of_Amines AcylChloride 2-(2-Ethoxyphenyl)-6-methyl- quinoline-4-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Intermediate Base Tertiary Amine Base (e.g., Et₃N, DIPEA) Product Amide Product Base->Product Proton Abstraction Intermediate->Product Elimination of Cl⁻ Byproduct [Base-H]⁺Cl⁻ Salt Intermediate->Byproduct

Caption: Workflow for the acylation of amines.

Protocol 3: Acylation of Alcohols (Ester Formation)

This protocol provides a general method for the synthesis of esters from alcohols.

Materials:

  • 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

  • Alcohol (primary, secondary, or phenolic)

  • Anhydrous dichloromethane (DCM) or pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount) or a stoichiometric amount of a non-nucleophilic base like triethylamine.

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the alcohol (1.0 eq) and DMAP (0.1 eq) or triethylamine (1.2 eq) in anhydrous DCM or pyridine.

  • Add 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent at room temperature.

  • Stir the reaction mixture for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with DCM and wash sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Causality of Experimental Choices:

  • DMAP: A highly effective nucleophilic catalyst for the acylation of sterically hindered or less reactive alcohols.[5]

  • Pyridine: Can act as both a solvent and a base to neutralize the generated HCl.

  • Acidic Wash: Removes basic impurities like DMAP or pyridine from the organic phase during work-up.

dot

Acylation_of_Alcohols AcylChloride 2-(2-Ethoxyphenyl)-6-methyl- quinoline-4-carbonyl chloride Intermediate Acylpyridinium Ion (with DMAP) AcylChloride->Intermediate Activation Alcohol Alcohol (R-OH) Product Ester Product Alcohol->Product Nucleophilic Attack Catalyst Catalyst/Base (DMAP or Et₃N) Catalyst->Intermediate Intermediate->Product Byproduct [Base-H]⁺Cl⁻ Salt

Caption: Workflow for the acylation of alcohols.

Protocol 4: Friedel-Crafts Acylation

This protocol describes the use of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride to acylate an aromatic ring.

Materials:

  • 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃))

  • Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene)

  • Round-bottom flask with a gas outlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a gas outlet, suspend the Lewis acid (1.1-1.3 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1.0 eq) in the anhydrous solvent and add it dropwise to the Lewis acid suspension.

  • After the addition is complete, add the aromatic substrate (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature for several hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: Activates the acyl chloride by forming a highly electrophilic acylium ion.[9][10]

  • Anhydrous and Inert Conditions: Essential as Lewis acids like AlCl₃ are highly moisture-sensitive.

  • Acidic Quench: Decomposes the aluminum chloride-ketone complex to liberate the product.[11]

dot

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylChloride Quinoline-4-carbonyl chloride AcyliumIon Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid Lewis Acid (AlCl₃) SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Arene Aromatic Substrate Arene->SigmaComplex Nucleophilic Attack Product Aryl Ketone Product SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Characterization of Products

The successful synthesis of the acylated products should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data for a Model Amide Product

TechniqueExpected FeaturesReference
¹H NMR Amide N-H proton signal (if applicable), aromatic protons of the quinoline and the appended group, ethoxy and methyl group signals.[12][13][14][15]
¹³C NMR Carbonyl carbon signal (~160-170 ppm), aromatic and aliphatic carbon signals.[14][16]
IR Spectroscopy C=O stretching vibration for the amide (~1650-1680 cm⁻¹), N-H stretching (if applicable, ~3200-3400 cm⁻¹).[17][18]
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the product.[14]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive acyl chloride (hydrolyzed), poor quality reagents/solvents, insufficient reaction time or temperature, sterically hindered nucleophile.Ensure anhydrous conditions, use freshly prepared or purchased acyl chloride, check the purity of starting materials, extend reaction time or increase temperature, use a more potent catalyst (e.g., DMAP for alcohols).
Formation of multiple products Side reactions (e.g., over-acylation), decomposition of starting materials or product.Lower the reaction temperature, add the acyl chloride more slowly, use a milder base.
Difficulty in purification Close polarity of product and starting materials/byproducts.Optimize the mobile phase for column chromatography, consider recrystallization from a different solvent system.

Conclusion

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a valuable reagent for the synthesis of a diverse range of acylated compounds. The protocols provided herein offer a robust starting point for the successful application of this building block in research and development. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize this compound to advance their scientific objectives.

References

  • Chemistry Steps. Friedel–Crafts Acylation. [Link]

  • Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and 3-Methoxycarbonyl-2-phenylfuran-4-carboxylic Acid Chloride. [Link]

  • Organic Chemistry Portal. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]

  • PubMed. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • National Center for Biotechnology Information. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. [Link]

  • MDPI. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. [Link]

  • Asian Journal of Chemistry. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions. [Link]

  • National Center for Biotechnology Information. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

  • TSI Journals. CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]

  • National Center for Biotechnology Information. 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. [Link]

  • ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]

  • Semantic Scholar. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Organic Syntheses. 7-methoxyphthalide. [Link]

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • The Good Scents Company. 2-methyl quinoline. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • ResearchGate. Synthesis of 2-[2-(2-aminophenyl)ethyl]-6- R -quinnoline-4-carboxylic acids from 2-[2-(2-nitrophenyl)ethenyl]. [Link]

  • ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

Sources

Method

Application Note: Cross-Coupling Reaction Conditions for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

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Author: BenchChem Technical Support Team. Date: April 2026

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Introduction & Strategic Rationale

The 2-arylquinoline core is a highly privileged scaffold in drug discovery, frequently serving as the structural foundation for kinase inhibitors, antimalarials, and GPCR modulators. Specifically, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid (1) is a valuable building block. While standard amidation of this carboxylic acid is trivial, forming carbon-carbon bonds at the C4 position requires a strategic shift in electrophile reactivity.

By activating the carboxylic acid to 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride , we unlock highly efficient, palladium-catalyzed cross-coupling pathways. Unlike standard aryl halides, acid chlorides possess exceptional electrophilicity. This allows for rapid oxidative addition by low-valent palladium species at mild temperatures, enabling the direct synthesis of complex quinoline-4-ketones (via Suzuki-Miyaura coupling) and quinoline-4-ynones (via acyl Sonogashira coupling).

Workflow SM 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid AcCl 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (Highly Electrophilic Intermediate) SM->AcCl SOCl2 or (COCl)2 DMF (cat.), DCM Ketone Quinoline-4-Ketones (Suzuki-Miyaura Coupling) AcCl->Ketone Ar-B(OH)2 Pd cat., Base Ynone Quinoline-4-Ynones (Acyl Sonogashira Coupling) AcCl->Ynone R-C≡CH Pd cat., Base

Divergent cross-coupling workflow for the quinoline-4-carbonyl chloride intermediate.

Mechanistic Causality & Reaction Optimization

When designing cross-coupling conditions for acid chlorides, the standard rules of cross-coupling must be adapted to prevent two primary failure modes: premature decarbonylation and hydrolysis .

Preventing Decarbonylation

During the catalytic cycle, the oxidative addition of the acid chloride to Pd(0) generates an acyl-palladium(II) species. If transmetalation is slow, this intermediate can undergo CO extrusion (decarbonylation), leading to an aryl-palladium species and ultimately yielding a direct C4-aryl quinoline instead of the desired ketone. Expert Solution: Utilize bulky, electron-rich phosphine ligands (e.g., PCy₃) or rigid bidentate ligands (e.g., dppf). These ligands stabilize the acyl-palladium intermediate and accelerate transmetalation, effectively outcompeting the decarbonylation pathway (2).

Strict Anhydrous Base Requirements

Standard Suzuki couplings often employ aqueous bases (e.g., 2M Na₂CO₃). Applying these conditions to an acid chloride will result in instantaneous hydrolysis back to the unreactive carboxylic acid. Expert Solution: Only anhydrous, non-nucleophilic solid bases (such as K₃PO₄ or Cs₂CO₃) suspended in dry solvents (Toluene or THF) must be used.

Quantitative Data: Suzuki-Miyaura Optimization
EntryCatalyst (5 mol%)Ligand (6 mol%)Base (2.0 equiv)SolventYield (%)Causality / Observation
1 Pd(OAc)₂ PCy₃·HBF₄ K₃PO₄ (anhydrous) Toluene >90 Optimal; bulky ligand stabilizes acyl-Pd, preventing CO loss.
2Pd(OAc)₂PPh₃K₃PO₄ (anhydrous)Toluene45Significant decarbonylation observed (C4-aryl byproduct formed).
3PdCl₂(dppf)NoneCs₂CO₃ (anhydrous)THF82Bidentate ligand effectively stabilizes the acyl-Pd complex.
4Pd(OAc)₂PCy₃·HBF₄Na₂CO₃ (aq)Tol/H₂O<5Rapid hydrolysis of acid chloride to carboxylic acid.

General Mechanistic Pathway

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + ArCOCl TransMet Trans- metalation OxAdd->TransMet + R-[M] (B or Cu) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

General Pd-catalyzed catalytic cycle for acid chloride cross-coupling reactions.

Validated Experimental Protocols

System Validation Check (Trustworthiness Protocol)

Before initiating either cross-coupling protocol, you must verify the integrity of the in situ generated 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

  • Validation Step: Quench a 5 µL aliquot of the acid chloride stock solution into 100 µL of anhydrous methanol containing 1 µL of Et₃N.

  • Analysis: Run LC-MS. The chromatogram must show >95% conversion to the corresponding methyl ester ( [M+H]+ = 322.1). If the mass of the free carboxylic acid ( [M+H]+ = 308.1) is prominent, your system is wet, and the cross-coupling will fail.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Ketone Synthesis

Objective: Synthesize 2-(2-Ethoxyphenyl)-6-methylquinolin-4-yl aryl ketones via coupling with arylboronic acids.

Materials:

  • 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Pd(OAc)₂ (5 mol%) and PCy₃·HBF₄ (6 mol%)

  • Anhydrous K₃PO₄ (1.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, PCy₃·HBF₄, the selected arylboronic acid, and finely milled anhydrous K₃PO₄.

  • Substrate Addition: Dissolve the quinoline acid chloride in anhydrous toluene and transfer it to the reaction vessel.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously (800 rpm) at 60 °C for 12 hours. The solid base must remain well-suspended.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the target ketone.

Protocol B: Copper-Free Acyl Sonogashira Coupling (Ynone Synthesis)

Objective: Synthesize 2-(2-Ethoxyphenyl)-6-methylquinolin-4-yl ynones via coupling with terminal alkynes. Ynones are highly versatile intermediates for downstream cyclocondensation into pyrimidines or isoxazoles (3).

Note on Causality: Copper co-catalysts (e.g., CuI) are intentionally omitted. In the presence of highly reactive acid chlorides and amine bases, copper promotes the undesired Glaser homocoupling of the terminal alkyne (4).

Materials:

  • 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (0.5 mmol, 1.0 equiv)

  • Terminal alkyne (0.6 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 3.0 equiv)

  • Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

  • Initiation: Under a strict nitrogen atmosphere, dissolve the quinoline acid chloride in anhydrous THF in a flame-dried round-bottom flask.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and Et₃N. The solution will transition to a deep yellow/orange hue as the active Pd complex forms.

  • Alkyne Addition: Add the terminal alkyne dropwise over 5 minutes via syringe to prevent localized concentration spikes that could lead to side reactions.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2–4 hours. Monitor completion via TLC.

  • Workup: Evaporate the volatiles under reduced pressure. Resuspend the crude mixture in dichloromethane (20 mL), wash sequentially with distilled water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify by silica gel chromatography to isolate the highly conjugated ynone product.

References

  • Sigma-Aldrich Product Catalog. "2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid." 1

  • Szostak, M. et al. "Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides." Organic Letters, 2022. 2

  • MDPI. "Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds." Molecules, 2019. 4

  • Müller, T. J. J. et al. "Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences." Synthesis, 2003. 3

Sources

Application

use of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride as a pharmaceutical intermediate

An in-depth guide to the application of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride as a pivotal intermediate in pharmaceutical research and development. Introduction: The Quinoline Scaffold and the Role of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride as a pivotal intermediate in pharmaceutical research and development.

Introduction: The Quinoline Scaffold and the Role of Reactive Intermediates

The quinoline ring system is a privileged heterocyclic motif that forms the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Specifically, derivatives of 2-aryl-quinoline-4-carboxylic acid have garnered significant attention in medicinal chemistry for their potential as antileishmanial, antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] The development of novel therapeutics based on this scaffold often involves the synthesis of extensive compound libraries to explore structure-activity relationships (SAR).

A key strategy in SAR studies is the derivatization of the carboxylic acid at the 4-position. While the carboxylic acid itself can be coupled with amines or alcohols, its conversion to a more reactive intermediate, such as an acyl chloride, dramatically enhances its synthetic utility. 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is one such high-energy intermediate. Its heightened electrophilicity at the carbonyl carbon makes it highly susceptible to nucleophilic attack, enabling facile and efficient formation of amides, esters, and other derivatives under mild conditions. This guide provides detailed protocols for the preparation and subsequent use of this valuable pharmaceutical intermediate.

Physicochemical Properties of the Precursor Acid

The direct precursor to the target carbonyl chloride is 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid. Understanding its properties is essential for proper handling and for the synthesis of the acyl chloride.

PropertyValueSource
CAS Number 897572-04-2
Molecular Formula C₁₉H₁₇NO₃
Molecular Weight 307.35 g/mol
Appearance Solid (Typical)N/A
Solubility Generally soluble in organic solvents like DMF, DMSO; limited solubility in alcohols and chlorinated solvents.Inferred

Note: 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is expected to be a moisture-sensitive solid. It is highly reactive and will hydrolyze back to the parent carboxylic acid in the presence of water. It should be handled under an inert atmosphere (e.g., Nitrogen or Argon).

Application Notes: Rationale for Use

The primary application of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is to serve as an activated building block for nucleophilic acyl substitution reactions. The conversion of the relatively stable carboxylic acid to the highly reactive acyl chloride is a critical step for efficiently synthesizing a diverse library of derivatives.

Key Advantages:

  • Enhanced Reactivity: The chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic and reactive towards a wide range of nucleophiles, including weakly nucleophilic amines and hindered alcohols.

  • Mild Reaction Conditions: Many subsequent coupling reactions can be performed at or below room temperature, which helps to preserve sensitive functional groups elsewhere in the molecule.

  • High Yields: The high reactivity of the acyl chloride often leads to rapid and clean conversions, resulting in higher yields compared to direct coupling methods (e.g., carbodiimide chemistry).

The overall synthetic workflow is a cornerstone of library synthesis in drug discovery.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Intermediate Activation cluster_2 Phase 3: Derivatization for SAR A Starting Materials (e.g., p-toluidine, 2-ethoxybenzaldehyde, pyruvic acid) B Precursor Carboxylic Acid 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid A->B Doebner Reaction C Target Intermediate 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride B->C SOCl₂ or (COCl)₂ F Final Amide Derivative Library C->F Amidation G Final Ester Derivative Library C->G Esterification D Amine Nucleophile (R-NH2) D->F E Alcohol Nucleophile (R-OH) E->G

Caption: Synthetic workflow from starting materials to a library of final derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic Acid

This protocol describes a representative synthesis using the Doebner reaction, a well-established method for generating quinoline-4-carboxylic acids.[6]

Materials:

  • p-Toluidine

  • 2-Ethoxybenzaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Ice water

  • Aqueous Potassium Carbonate (K₂CO₃) solution

  • Aqueous Hydrochloric Acid (HCl) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1.0 eq) and 2-ethoxybenzaldehyde (1.0 eq) in absolute ethanol.

  • Reflux the mixture for 1 hour to form the Schiff base intermediate.

  • To the reaction mixture, add pyruvic acid (1.5 eq) and a catalytic amount of a suitable acid (e.g., trifluoroacetic acid).

  • Continue to reflux the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and pour it into ice water with vigorous stirring.

  • Filter the resulting solid precipitate. To purify, dissolve the crude solid in an aqueous K₂CO₃ solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with aqueous HCl to a pH of ~4-5 to precipitate the purified carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 2: Conversion to 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂), a common and effective reagent for this transformation.[7][8]

Safety: This reaction should be performed in a well-ventilated fume hood as it produces toxic HCl and SO₂ gases. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials:

  • 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet/outlet (connected to a scrubber containing NaOH solution to neutralize gases).

  • Add the precursor carboxylic acid (1.0 eq) to the flask and suspend it in anhydrous DCM or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension. This catalyst facilitates the reaction.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension via the dropping funnel at room temperature. Gas evolution will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is crucial to use a vacuum trap and ensure the pump exhaust is properly vented.

  • The resulting solid is the crude 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. Due to its reactivity, it is typically used immediately in the next step without further purification.

G cluster_mechanism Mechanism of Acyl Chloride Formation with SOCl₂ RCOOH R-COOH (Carboxylic Acid) Intermediate1 R-CO-O-S(O)Cl (Chlorosulfite ester) RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) Intermediate2 [R-C(O⁻)(Cl)-O-S(O)Cl] (Tetrahedral Intermediate) Intermediate1->Intermediate2 + Cl⁻ ChlorideIon Cl⁻ RCOCl R-COCl (Acyl Chloride) Intermediate2->RCOCl - SO₂ - Cl⁻ SO2 SO₂ HCl HCl

Caption: Simplified mechanism for converting a carboxylic acid to an acyl chloride.

Protocol 3: Example Downstream Reaction - Amide Synthesis

This protocol demonstrates the use of the newly synthesized acyl chloride to form an amide with a representative amine, piperidine.

Materials:

  • Crude 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (from Protocol 2)

  • Anhydrous Dichloromethane (DCM)

  • Piperidine

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. The triethylamine acts as a scavenger for the HCl byproduct.

  • Slowly add the amine solution to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography on silica gel or by recrystallization to obtain the final product.

References

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Advances in Quinoline Synthesis. Scribd. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Patents & Products - Garg Lab - UCLA. UCLA Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Publications. [Link]

  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Organic Chemistry Portal. [Link]

  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives. European Journal of Chemistry. [Link]

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Method

esterification techniques using 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

An Application Guide to Esterification of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Esterification of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective esterification of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The conversion of the quinoline-4-carboxylic acid moiety into a diverse range of esters is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering field-proven protocols, troubleshooting advice, and comparative data to enable rational methodology selection and successful synthesis.

Introduction: The Strategic Value of Quinoline Esters

The quinoline core is a cornerstone in the development of drugs for a wide array of diseases, including cancer and malaria.[1][3][4][5] Derivatives of quinoline-4-carboxylic acid, in particular, are widely studied for their versatile biological activities.[6][7][8] The esterification of the C4-carbonyl group is a powerful tool for several strategic purposes in drug design:

  • Prodrug Development: Ester groups can be designed to be cleaved in vivo by metabolic enzymes (esterases), releasing the active carboxylic acid. This can improve oral bioavailability, reduce irritation at the site of administration, or enhance cell permeability.

  • Modulation of Physicochemical Properties: The introduction of an ester moiety can significantly alter a molecule's lipophilicity (LogP), solubility, and hydrogen bonding capacity, which are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of ester analogs allows for the systematic exploration of the steric and electronic requirements of the target binding pocket, providing crucial data for lead optimization.[4]

The starting material, 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, is a highly reactive acyl chloride. This reactivity is advantageous for synthesis but also presents challenges, such as susceptibility to hydrolysis. The protocols outlined herein are designed to leverage this reactivity while mitigating potential side reactions.

Core Reaction Principle: Nucleophilic Acyl Substitution

The esterification of an acyl chloride with an alcohol is a classic example of nucleophilic acyl substitution. The reaction is generally fast and often irreversible.[9][10] The alcohol's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the ester product along with hydrochloric acid (HCl) as a byproduct.

The presence of the HCl byproduct is a critical consideration. It can protonate the nitrogen on the quinoline ring or other basic sites, potentially leading to side reactions or inhibiting the reaction. Therefore, most standard protocols employ a base to act as an HCl scavenger.[9]

Experimental Protocols & Methodologies

Two primary methods are presented: a robust, base-mediated approach suitable for a wide range of alcohols and a catalyst-free method aligned with green chemistry principles, ideal for simpler, unhindered alcohols.

Method A: Base-Mediated Esterification (Standard Protocol)

This is the most common and versatile method for converting acyl chlorides to esters. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[11] Tertiary amines like triethylamine (NEt₃) or pyridine are common choices. For less reactive or sterically hindered alcohols, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[12]

Causality: The base prevents the protonation of the alcohol and the quinoline nitrogen by the HCl byproduct. Protonated alcohol is not nucleophilic, and a protonated quinoline may have altered solubility or reactivity. DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol.

Protocol A: Synthesis of an Exemplary Ester (e.g., Ethyl Ester)

Materials:

  • 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1.0 eq)

  • Anhydrous Ethanol (1.2 - 2.0 eq)

  • Triethylamine (NEt₃) (1.5 eq) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq, optional)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride and dissolve it in anhydrous DCM.

  • Reagent Addition: Add triethylamine, followed by the alcohol. If using, add DMAP at this stage.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C). For hindered alcohols, gentle heating (40-50 °C) may be required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acyl chloride is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[13][14]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude ester via flash column chromatography on silica gel. (See Section 4 for details on chromatography of quinolines).

Method B: Catalyst-Free Esterification (Green Chemistry Approach)

For certain reactive, unhindered primary or secondary alcohols, esterification can be achieved without a catalyst or base, often under solvent-free conditions if the alcohol is a liquid.[11] This method is atom-economical and simplifies purification by eliminating the need to remove a catalyst or basic byproducts.

Causality: The reaction relies on the intrinsic reactivity of the acyl chloride and the nucleophilicity of the alcohol. The evolved HCl is either tolerated or removed by a nitrogen stream or gentle vacuum. This method is best suited for alcohols that are not sensitive to acidic conditions.

Protocol B: Catalyst-Free Synthesis with a Liquid Alcohol

Materials:

  • 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1.0 eq)

  • Anhydrous Alcohol (large excess, acting as solvent and reagent)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add the 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride to a flask equipped with a stir bar and a reflux condenser (with a gas outlet connected to a trap for HCl).

  • Reagent Addition: Slowly add the excess anhydrous alcohol to the acyl chloride with vigorous stirring. The reaction can be exothermic.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-60 °C to drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once complete, cool the mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic solution with saturated aqueous NaHCO₃ to neutralize any residual HCl, followed by a brine wash.[13][15]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution to obtain the crude product.

    • Purify by column chromatography or recrystallization as needed.

General Workflow and Purification Strategies

The successful isolation of pure quinoline esters requires a systematic approach to work-up and purification.

Visualizing the Workflow

The following diagram outlines the typical experimental sequence for the synthesis and isolation of a quinoline ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Prepare Anhydrous Reagents & Solvents Setup Assemble Flame-Dried Glassware under N2 Start Dissolve Acyl Chloride Setup->Start AddBase Add Base (Method A) or excess Alcohol (Method B) Start->AddBase AddAlc Add Alcohol AddBase->AddAlc Stir Stir at RT or Heat AddAlc->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Dilute & Transfer to Separatory Funnel Monitor->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization Crude->Recrystal Pure Pure Ester Product (Characterize) Column->Pure Recrystal->Pure

Caption: General workflow for quinoline ester synthesis.

Purification: A Critical Step

Quinoline derivatives can be challenging to purify due to the basicity of the quinoline nitrogen.[16]

  • Column Chromatography: This is the most common purification method.

    • Streaking on Silica: The basic nitrogen atom can interact strongly with the acidic silica gel surface, causing significant tailing or streaking of the product spot on TLC and poor separation on a column.[16]

    • Solution: To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia solution to the eluent system (e.g., Hexane/Ethyl Acetate/NEt₃ 80:20:0.5).[16] This neutralizes the acidic sites on the silica, leading to sharp bands and efficient separation.

  • Recrystallization: If the ester product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane, pentane) until turbidity persists.[17] Allowing this solution to stand slowly will often yield high-quality crystals.

Comparative Analysis of Methodologies

The choice of esterification method depends on the substrate, scale, and desired process efficiency. The table below summarizes the key parameters for the described protocols.

ParameterMethod A: Base-MediatedMethod B: Catalyst-Free
Catalyst/Base Stoichiometric base (NEt₃, Pyridine); Catalytic DMAP (optional)None
Solvent Anhydrous aprotic (DCM, THF)Alcohol reagent can act as solvent
Temperature 0 °C to 50 °CRoom Temperature to 60 °C
Reaction Time Typically 1-4 hoursTypically 2-12 hours
Substrate Scope Broad: Primary, secondary, tertiary, and phenolic alcoholsBest for unhindered primary/secondary alcohols
Advantages Fast, reliable, high-yielding, broad applicability"Green" process, no catalyst contamination, simplified work-up
Disadvantages Requires removal of base/salt byproducts, anhydrous conditions criticalSlower, may require heat, limited to non-acid-sensitive substrates, large excess of alcohol needed

Conclusion and Future Perspectives

The esterification of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a straightforward yet critical transformation for drug discovery and development. The standard base-mediated protocol offers a robust and widely applicable method for generating diverse ester libraries for SAR studies. For specific applications where process simplicity and environmental impact are paramount, the catalyst-free approach provides a viable alternative. Mastery of the subsequent work-up and, crucially, the purification of these basic heterocyclic compounds is essential for obtaining high-purity materials for biological evaluation. Future work in this area may focus on developing flow chemistry protocols for these reactions, which can offer enhanced safety, scalability, and control over reaction parameters.[11]

References

  • M. Ghorab, M. S. Al-Said, and M. A. El-Gazzar, "Comprehensive review on current developments of quinoline-based anticancer agents," Bioorgan. Med. Chem., 2016. [Online].
  • A. A. Ghodke et al., "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives," Oriental Journal of Chemistry, 2023. [Online].
  • BenchChem Technical Support, "Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives," BenchChem, 2025. [Online].
  • BenchChem Technical Support, "Addressing challenges in the purification of quinoline derivatives," BenchChem, 2025. [Online].
  • S. F. de Andrade et al., "Quinoline: An Attractive Scaffold in Drug Design," Molecules, 2020. [Online]. Available: [Link]

  • S. K. De, "Esterification of acyl chlorides and alcohols using continuous flow," Org. Process Res. Dev., 2013. [Online].
  • A. C. S. Publications, "Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment," Journal of Chemical Education, 2014. [Online]. Available: [Link]

  • N. Boechat et al., "The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines," Molecules, 2019. [Online]. Available: [Link]

  • T. Van de Walle et al., "Recent contributions of quinolines to antimalarial and anticancer drug discovery research," Malaria World, 2021. [Online].
  • Sparkl, "Reaction of Alcohols with Acyl Chlorides to Form Esters," AS & A Level Chemistry Notes, N.A. [Online].
  • Chemguide, "esterification - alcohols and carboxylic acids," Chemguide, N.A. [Online]. Available: [Link]

  • S. P. Chavan et al., "Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride," ResearchGate, 2013. [Online]. Available: [Link]

  • Chemistry LibreTexts, "4.7: Reaction Work-Ups," Chemistry LibreTexts, 2021. [Online]. Available: [Link]

  • Taylor & Francis Online, "Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis," Synth. Commun., 2006. [Online]. Available: [Link]

  • University of Missouri-St. Louis, "Lab5 procedure esterification," UMSL Chemistry, N.A. [Online]. Available: [Link]

  • DergiPark, "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives," Journal of the Turkish Chemical Society, Section A: Chemistry, 2022. [Online]. Available: [Link]

  • M. A. A. Al-hejin et al., "Design, Synthesis, and Characterization of Tautomeric Quinoline-4-Carboxylic Acid-Based Esters, Amides, and Fused Heterocycles," ResearchGate, 2026. [Online]. Available: [Link]

  • ResearchGate, "Synthetic route to quinoline-4-carboxyl derivatives," ResearchGate, N.A. [Online]. Available: [Link]

  • A. M. Le-Nabec et al., "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase," J. Med. Chem., 2012. [Online]. Available: [Link]

  • Frontiers, "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors," Frontiers in Chemistry, 2022. [Online]. Available: [Link]

  • University of Calgary, "Experiment 10: Fischer Esterification," UCalgary Chemistry, N.A. [Online]. Available: [Link]

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Application

Synthesis of Biologically Active Quinolines Using 4-Carbonyl Chloride Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] Its der...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] This guide focuses on a versatile and efficient synthetic entry point to this privileged scaffold: the use of quinoline-4-carbonyl chloride and its derivatives. The high reactivity of the acyl chloride group provides a powerful handle for introducing diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[4]

This document provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and an overview of the biological significance of quinolines derived from 4-carbonyl chloride precursors.

The Strategic Advantage of Quinoline-4-Carbonyl Chloride

Quinoline-4-carboxylic acids are readily accessible through well-established synthetic routes like the Doebner and Pfitzinger reactions.[5][6][7] These carboxylic acids can then be easily converted to the highly reactive quinoline-4-carbonyl chloride. This intermediate serves as a versatile building block for a variety of subsequent chemical transformations.

The primary advantage of using the 4-carbonyl chloride derivative lies in its susceptibility to nucleophilic acyl substitution. This allows for the straightforward introduction of a wide range of substituents at the 4-position, including amides, esters, and other functionalities, by reacting it with various nucleophiles such as amines, alcohols, and organometallic reagents.[4][8] This modular approach is highly amenable to the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[2]

Synthetic Methodologies and Mechanistic Insights

The synthesis of biologically active quinolines from 4-carbonyl chloride derivatives typically involves a two-stage process: the formation of the quinoline-4-carboxylic acid core followed by its conversion to the acid chloride and subsequent derivatization.

Synthesis of the Quinoline-4-Carboxylic Acid Scaffold

Several classic named reactions can be employed to construct the foundational quinoline-4-carboxylic acid structure. The choice of method often depends on the desired substitution pattern on the quinoline ring.

  • Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[5][6] It is a versatile method for producing a variety of substituted quinolines.

  • Pfitzinger Reaction: This synthesis utilizes the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to form quinoline-4-carboxylic acids.[7] This method is particularly useful for accessing 2-substituted and 2,3-disubstituted quinoline-4-carboxylic acids.

Conversion to Quinoline-4-Carbonyl Chloride

The conversion of the carboxylic acid to the corresponding acid chloride is a standard and efficient transformation. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose.[9] The reaction is typically performed in an inert solvent, and the resulting acid chloride is often used immediately in the next step due to its reactivity.[10]

Derivatization via Nucleophilic Acyl Substitution

The crux of this synthetic strategy lies in the reaction of the quinoline-4-carbonyl chloride with a diverse array of nucleophiles. This step allows for the introduction of various functional groups that can significantly influence the biological activity of the final compound.

A common and highly fruitful derivatization is the formation of quinoline-4-carboxamides through the reaction with primary or secondary amines.[10][11] The resulting amide bond is a key structural motif in many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from anilines and pyruvic acids to diverse quinoline-4-carboxamide derivatives.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Activation cluster_2 Derivatization Aniline Aniline Doebner Doebner Reaction Aniline->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Aldehyde Aldehyde Aldehyde->Doebner QuinolineAcid Quinoline-4-Carboxylic Acid Doebner->QuinolineAcid SOCl2 SOCl₂ or (COCl)₂ QuinolineAcid->SOCl2 QuinolineChloride Quinoline-4-Carbonyl Chloride SOCl2->QuinolineChloride NucleophilicSubstitution Nucleophilic Acyl Substitution QuinolineChloride->NucleophilicSubstitution Amine Amine (R₂NHR₃) Amine->NucleophilicSubstitution QuinolineAmide Biologically Active Quinoline-4-Carboxamide NucleophilicSubstitution->QuinolineAmide

Caption: General workflow for the synthesis of quinoline-4-carboxamides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative quinoline-4-carboxylic acid, its conversion to the carbonyl chloride, and subsequent amidation.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Doebner Reaction[5]

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

  • Slowly add pyruvic acid (11 mmol) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out.

  • Filter the crude product and wash with cold ethanol.

  • To purify, dissolve the crude solid in a 10% sodium hydroxide solution and treat with activated charcoal.

  • Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate the purified 2-phenylquinoline-4-carboxylic acid.

  • Filter the purified product, wash with water until the washings are neutral, and dry under vacuum.

Expected Outcome: A white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Phenylquinoline-4-carbonyl Chloride[9]

Materials:

  • 2-Phenylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-phenylquinoline-4-carboxylic acid (5 mmol).

  • Add anhydrous toluene (20 mL) and a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 equivalents, 6 mmol) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2-phenylquinoline-4-carbonyl chloride is typically a solid and can be used in the next step without further purification.

Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood.

Protocol 3: Synthesis of N-Benzyl-2-phenylquinoline-4-carboxamide[10]

Materials:

  • 2-Phenylquinoline-4-carbonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude 2-phenylquinoline-4-carbonyl chloride (5 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve benzylamine (1.1 equivalents, 5.5 mmol) and triethylamine (1.2 equivalents, 6 mmol) in anhydrous DCM (10 mL).

  • Add the benzylamine solution dropwise to the stirred solution of the acid chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure N-benzyl-2-phenylquinoline-4-carboxamide.

Expected Outcome: A solid product. Characterize by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activities and Structure-Activity Relationships

Quinolines synthesized from 4-carbonyl chloride derivatives have exhibited a remarkable range of biological activities. The ability to easily modify the substituent at the 4-position allows for a systematic investigation of how different functional groups impact potency and selectivity.

Quinoline Derivative Type Biological Activity Key Structural Features & SAR Insights References
Quinoline-4-carboxamides AnticancerInhibition of dihydroorotate dehydrogenase (DHODH) is a key mechanism. The nature of the amine substituent significantly influences potency.[1][12][1][12]
AntibacterialInhibition of bacterial DNA gyrase is a common mode of action. Lipophilicity and hydrogen bonding potential of the amide substituent are crucial.[1][3][1][3]
Anti-inflammatoryModulation of targets like cyclooxygenase (COX) has been observed. The specific amide functionality can tune the inhibitory profile.[13][13]
AntimalarialPotent activity against Plasmodium falciparum. Optimization of the carboxamide side chain led to compounds with excellent in vivo efficacy.[10][11][10][11]
Quinoline-4-carboxylic Esters AntiviralCertain ester derivatives have shown activity against various viruses. The ester group can act as a prodrug, improving bioavailability.[2][3]
AntimicrobialBroad-spectrum antimicrobial effects have been reported for some ester derivatives.[3]

Mechanism of Action: A Focus on Anticancer Activity

A significant body of research highlights the potential of quinoline-4-carboxylic acid derivatives as anticancer agents. One of the primary mechanisms of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][12] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for the synthesis of DNA and RNA. By inhibiting DHODH, these quinoline derivatives deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of tumor growth.[1]

Visualizing the DHODH Inhibition Pathway

The following diagram illustrates the role of DHODH in pyrimidine synthesis and its inhibition by quinoline-4-carboxylic acid derivatives.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNARNA DNA/RNA Synthesis Pyrimidine->DNARNA CellProliferation Cancer Cell Proliferation DNARNA->CellProliferation TumorGrowthInhibition Inhibition of Tumor Growth Quinoline Quinoline-4-Carboxylic Acid Derivative Inhibition Inhibition Quinoline->Inhibition Inhibition->DHODH

Caption: Inhibition of DHODH by quinoline derivatives disrupts pyrimidine synthesis.

Conclusion

The use of quinoline-4-carbonyl chloride derivatives represents a highly effective and versatile strategy for the synthesis of biologically active quinoline compounds. The straightforward access to the quinoline-4-carboxylic acid core, coupled with the high reactivity of the derived acid chloride, provides a powerful platform for medicinal chemists to generate diverse libraries of compounds for drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this important class of molecules. The continued exploration of new derivatization reactions and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of novel quinoline-based drugs with improved efficacy and safety profiles.

References

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  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [URL: https://typeset.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://iipseries.org/full-text/futuristic-trends-in-chemical-material-sciences-nano-technology-volume-3-book-12-part-2/chapter-8]
  • Synthesis of quinolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7265691/]
  • Synthesis of 4-quinolones. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolones/4-quinolones.shtm]
  • Metal-free three-component assemblies of anilines, α-keto acids and alkyl lactates for quinoline synthesis and their anti-inflammatory activity. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01429k]
  • Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/348783472_Nucleophilic_Acyl_Substitution_via_Aromatic_Cation_Activation_of_Carboxylic_Acids_Rapid_Generation_of_Acid_Chlorides_under_Mild_Conditions]
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [URL: https://www.mdpi.com/1420-3049/30/1/163]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02057]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7956100/]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses.html]
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/24712393/]
  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. [URL: https://acgpubs.org/record/2012/volume5/issue3/orgcom-1205-010.pdf]
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [URL: https://dergipark.org.tr/en/pub/hjbc/issue/72007/1004758]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Proactive Strategies for Preventing Hydrolysis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive, in-depth guide to understanding and, most importantly, preventing the hydrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive, in-depth guide to understanding and, most importantly, preventing the hydrolysis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. As a highly reactive acyl chloride, its stability is paramount for successful downstream applications. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring your experimental design is robust and your results are reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

Q1: What is 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride and why is it so sensitive to water?

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a complex organic molecule featuring a quinoline core, a structure common in many biologically active compounds. The key to its reactivity lies in the acyl chloride (-COCl) functional group. The carbonyl carbon is highly electrophilic (electron-deficient) because it is bonded to two strongly electronegative atoms: oxygen and chlorine.[1][2] This makes it an excellent target for nucleophiles, and water is a common, albeit weak, nucleophile.[2][3] When water attacks the carbonyl carbon, it initiates a rapid hydrolysis reaction, converting the acyl chloride into the corresponding, and often unreactive, carboxylic acid, releasing hydrochloric acid (HCl) as a byproduct.[3][4]

Diagram: The Hydrolysis Mechanism

The following diagram illustrates the nucleophilic acyl substitution reaction between the acyl chloride and water.

Caption: Mechanism of acyl chloride hydrolysis.

Q2: What are the immediate signs of hydrolysis?

The most common signs of hydrolysis include:

  • Formation of a Solid: The resulting carboxylic acid may be less soluble than the acyl chloride in your chosen solvent, leading to the formation of a precipitate.

  • Gas Evolution: If the compound is handled in moist air, you may notice "fuming." This is the HCl byproduct reacting with atmospheric moisture.[4]

  • Inconsistent Reaction Results: The most critical indicator is poor or no yield in your intended reaction, as the starting material has been consumed by water.[1]

Q3: What are the ideal storage conditions?

To ensure longevity, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride must be stored under strictly anhydrous (water-free) conditions.

  • Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon.[5][6]

  • Container: Use a tightly sealed container with a cap lined with an inert material like Teflon.[7] For added protection, the seal can be wrapped with Parafilm.[7]

  • Temperature: Store in a cool, dry place, such as a desiccator, away from heat and light.[6][7]

Q4: Which solvents are recommended for use?

Only use anhydrous (dry) aprotic solvents. Protic solvents like alcohols will react with the acyl chloride, and even trace amounts of water in other solvents will cause hydrolysis.

  • Recommended: Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF - ensure it is dry and free of peroxides).

  • To Avoid: Water, Alcohols (Methanol, Ethanol), Amines (unless it is a reagent), and any solvent not specifically dried.[8]

Q5: Can I handle this compound on an open bench?

No. Handling this compound on an open bench will expose it to atmospheric moisture, leading to rapid hydrolysis.[1] All manipulations should be performed in a controlled environment.

  • Best Practice: A glovebox with a dry nitrogen or argon atmosphere is the ideal environment for handling and weighing this reagent.[9][10]

  • Alternative: If a glovebox is unavailable, use of Schlenk line techniques with a positive pressure of inert gas is mandatory.[7][10]

Section 2: In-Depth Troubleshooting Guide

This section provides a scenario-based approach to diagnosing and solving problems related to hydrolysis.

Scenario: My reaction yield is low, and I've isolated the carboxylic acid byproduct. What went wrong?

This is a classic symptom of unintended hydrolysis. The source of water could be from one or more points in your experimental setup. Use the following diagnostic workflow to identify the root cause.

Diagram: Troubleshooting Hydrolysis Sources

Troubleshooting start_node Start: Low Yield & Carboxylic Acid Detected q1 Was an anhydrous solvent used? start_node->q1 decision_node decision_node process_node process_node solution_node solution_node a1_no Use a freshly opened bottle of anhydrous solvent or redry the solvent. q1->a1_no No q2 Was the glassware rigorously dried? q1->q2 Yes a2_no Oven-dry glassware at >120°C for several hours and cool under inert gas. q2->a2_no No q3 Was the reaction run under an inert atmosphere? q2->q3 Yes a3_no Use a glovebox or Schlenk line to exclude atmospheric moisture. q3->a3_no No q4 Were other reagents (e.g., amine, base) anhydrous? q3->q4 Yes a4_no Dry other reagents as appropriate (e.g., distill amines, use dried non-nucleophilic bases). q4->a4_no No end_node Problem Resolved q4->end_node Yes

Caption: A workflow for diagnosing sources of water contamination.

Solutions & Protocols
Protocol 1: Rigorous Drying of Glassware

Surface-adsorbed water on glassware is a common and often overlooked source of contamination.[11]

  • Cleaning: Thoroughly clean all glassware with an appropriate solvent and rinse with deionized water, followed by a final rinse with acetone to aid drying.

  • Oven Drying: Place all glassware (round-bottom flasks, stir bars, condensers, etc.) in a laboratory oven at a minimum of 120°C for at least 4 hours, or preferably overnight.[7][11]

  • Cooling: Assemble the hot glassware quickly while flushing with a stream of dry nitrogen or argon. Alternatively, place the hot glassware in a desiccator to cool under vacuum or in the presence of a desiccant.[7] This prevents moisture from condensing on the surfaces as they cool.

Protocol 2: Solvent Purification and Handling

Commercially available anhydrous solvents are excellent, but their integrity depends on proper handling.

  • Solvent Choice: Select a compatible solvent (see table below). For the highest purity, consider distilling the solvent over a suitable drying agent.

  • Storage: Store anhydrous solvents over molecular sieves (3Å or 4Å) to maintain dryness.[12]

  • Transfer: Use dry, nitrogen-flushed syringes and needles for transferring solvents.[11][13] For larger volumes, use cannula transfer techniques under a positive pressure of inert gas.[7]

Solvent Common Drying Agent Comments
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distill prior to use for best results.[12]
Toluene Sodium/BenzophenoneDistill to get a deep blue/purple color indicating an anhydrous, oxygen-free state.[12]
Tetrahydrofuran (THF) Sodium/BenzophenoneAs with toluene. Also, check for peroxides before distilling.
Chloroform Phosphorus Pentoxide (P₂O₅)Use with caution; P₂O₅ is highly corrosive.
Protocol 3: Setting Up a Reaction Under Inert Atmosphere

This procedure ensures that the reaction is protected from atmospheric moisture from start to finish.[1]

  • Apparatus Setup: Assemble your oven-dried glassware (e.g., a round-bottom flask with a condenser and a rubber septum on one inlet).

  • Purge the System: Connect the apparatus to a Schlenk line or a dual-manifold for inert gas and vacuum. Evacuate the flask under vacuum and then backfill with dry nitrogen or argon. Repeat this "purge cycle" at least three times to remove all atmospheric gases.[10]

  • Add Solvent/Reagents: Add anhydrous solvent via a dry syringe through the rubber septum.[13] Add other liquid reagents in the same manner.

  • Add the Acyl Chloride: If the acyl chloride is a solid, it should be weighed and added inside a glovebox. If it must be added in a non-glovebox setting, do so under a strong positive flow of inert gas (a "nitrogen blanket") to minimize air exposure.

  • Maintain Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved by connecting the top of the condenser to a bubbler or a balloon filled with the inert gas.

Section 3: Quality Control & Verification

Before using 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, especially from a previously opened bottle, it is wise to verify its integrity.

How to Check for Hydrolysis

The primary degradation product is the corresponding carboxylic acid. Spectroscopic techniques can easily distinguish between the starting material and this contaminant.

Technique 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

This is a rapid and effective method for identifying the functional groups present.

Functional Group Characteristic IR Peak (cm⁻¹) Appearance
Acyl Chloride (R-COCl) ~1750-1815Strong, sharp peak.
Carboxylic Acid (R-COOH) ~1700-1725Strong, sharp carbonyl peak.
~2500-3300Very broad peak due to O-H stretching.
  • Interpretation: The presence of a very broad peak in the 2500-3300 cm⁻¹ region is a definitive sign of hydrolysis to the carboxylic acid.[1] The carbonyl peak will also likely shift to a lower wavenumber.

Technique 2: ¹H NMR Spectroscopy

Proton NMR can also be used, although the changes may be more subtle.

  • Expected Change: The most significant change would be the appearance of a broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH). The electronic environment of the protons on the quinoline ring, particularly those near the carbonyl group, may also experience slight shifts in their chemical shifts upon hydrolysis.

By implementing these rigorous handling, storage, and verification procedures, you can significantly mitigate the risk of hydrolysis and ensure the success of your experiments involving 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
  • Utah Tech University. (n.d.). Water Sensitive Reactions.
  • Unknown. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • Benchchem. (n.d.). Identifying and minimizing side reactions of acyl chlorides.
  • University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety.
  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • Reddit r/OrganicChemistry. (2023, March 14). Drying agents for Acyl halides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Safety Profile of Acetyl Chloride: Handling and Precautions.
  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?
  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from Western Carolina University website.
  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References.
  • Delloyd's Lab-Tech Chemistry Resource. (n.d.). Solvent drying and drying agents.
  • Unknown. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from a university lecture slide repository.
  • PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances.
  • Sigma-Aldrich. (n.d.). Dry and safe - Drying agents from EMD Millipore.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from a university research group website.
  • Benchchem. (2025, December). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • ResearchGate. (n.d.). Standard synthesis of quinoline-2-carbonyl chloride (2) together with...
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
  • A Level H2 Chem. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests. YouTube.
  • ACS Publications. (2026, March 23). Organic Letters Ahead of Print.
  • ResearchGate. (n.d.). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data.
  • ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
  • MilliporeSigma. (n.d.). Quinoline-3-carbonyl chloride | 84741-86-6.
  • Sigma-Aldrich. (n.d.). 2-(2-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-89-4.
  • ECHEMI. (n.d.). Analyzing acid chlorides?
  • Chromatography Forum. (2012, March 12). determination of acetyl chloride contents.
  • BLD Pharm. (n.d.). 84741-86-6|Quinoline-3-carbonyl chloride.
  • Sigma-Aldrich. (n.d.). 2-(4-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | 1160253-81-5.

Sources

Optimization

Technical Support Center: Optimizing Acylation with 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing amide or ester bond format...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing amide or ester bond formations using 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride .

Acyl chlorides are powerful electrophiles, but the unique architecture of this compound—specifically the bulky quinoline core and the lipophilic 2-(2-ethoxyphenyl) substitution—presents distinct kinetic and solubility challenges. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to maximize your reaction yields.

Mechanistic Pathway & Causality

To optimize this reaction, we must first understand the causality behind the reagent choices. The direct reaction between a bulky quinoline-4-carbonyl chloride and a weak or sterically hindered nucleophile is often kinetically slow.

By introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base, we fundamentally alter the reaction pathway. DMAP attacks the acyl chloride to form a highly reactive acylpyridinium intermediate, which lowers the activation energy for the subsequent attack by the target nucleophile[1]. Meanwhile, DIPEA sequesters the generated hydrogen chloride (HCl) byproduct, preventing the target amine from protonating into an unreactive salt[2][3].

Mechanism A 2-(2-Ethoxyphenyl)-6-methylquinoline -4-carbonyl chloride C Highly Reactive Acylpyridinium Intermediate A->C + DMAP (Fast) E Acylated Product (Amide/Ester) A->E Direct Acylation (Slow for bulky substrates) B DMAP Catalyst B->C C->B DMAP Regeneration C->E + Nucleophile (Rate-determining) G DIPEA-HCl Salt (Byproduct) C->G HCl release D Target Nucleophile (Amine/Alcohol) D->E F DIPEA Base F->G Scavenges HCl

Figure 1: DMAP-catalyzed acylation pathway overcoming steric hindrance.

Troubleshooting Guide & Diagnostic Workflow

When your acylation fails or produces low yields, the root cause typically falls into one of three categories: reagent degradation (hydrolysis) , kinetic barriers (sterics) , or improper base selection .

Q: My reaction shows complete consumption of the acyl chloride, but no product is formed. What happened?

A: Your acyl chloride has likely hydrolyzed back to 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid. Acyl chlorides are highly sensitive to moisture[4]. If your solvent (e.g., DCM or THF) was not strictly anhydrous, or if atmospheric moisture entered the flask, water outcompetes your target nucleophile. Fix: Ensure all glassware is flame-dried, use strictly anhydrous solvents, and run the reaction under an argon or nitrogen atmosphere.

Q: The reaction mixture turned dark instantly, and LC-MS shows a complex mixture of degradation products.

A: The reaction between acyl chlorides and amines can be highly exothermic[4][]. If you added the acyl chloride at room temperature or all at once, the localized heat spike likely caused degradation of the quinoline core or polymerization side-reactions. Fix: Always cool the amine/base solution to 0 °C before adding the acyl chloride dropwise[4].

Q: I am using a sterically hindered secondary amine, and the reaction stalls at 20% conversion.

A: The steric bulk of your amine, combined with the peri-proton (position 5) of the quinoline ring near the 4-carbonyl group, creates a severe kinetic barrier. Fix: Increase the DMAP loading from catalytic (0.1 equiv) to stoichiometric (1.0 equiv) to force the formation of the acylpyridinium intermediate, and elevate the reaction temperature to 40–60 °C in THF or DCE[1].

Troubleshooting Start Issue: Low Reaction Yield Q1 Is the starting acyl chloride fully intact? (Check via LC-MS) Start->Q1 Hydrolysis Hydrolysis Detected (Carboxylic Acid present) Q1->Hydrolysis Intact Acyl Chloride is Intact Q1->Intact Sol1 Action: Rigorous drying of solvents, use Argon/N2 atmosphere Hydrolysis->Sol1 Q2 Is the nucleophile sterically hindered or weakly nucleophilic? Intact->Q2 YesHindered Yes Q2->YesHindered NoHindered No Q2->NoHindered Sol2 Action: Add 0.5-1.0 eq DMAP, increase temp to 40-60°C YesHindered->Sol2 Sol3 Action: Check base equivalence (Use 2.0-3.0 eq DIPEA) NoHindered->Sol3

Figure 2: Diagnostic decision tree for troubleshooting low acylation yields.

Quantitative Data: Base and Catalyst Optimization

Selecting the right base and catalyst is critical. Triethylamine (TEA) is often used, but it can act as a competing nucleophile or fail to fully solubilize the resulting hydrochloride salts. DIPEA is preferred due to its increased steric bulk, acting purely as a proton sponge[2][3].

Table 1: Effect of Base and Catalyst on Acylation Yield (Representative Data)

Base (Equiv)Catalyst (Equiv)SolventTemp (°C)Relative Conversion (%)Mechanistic Observation
TEA (1.5)NoneDCM2545%Sluggish reaction; some amine precipitates as HCl salt.
DIPEA (2.0)NoneDCM2560%Better solubility; reaction still kinetically limited.
DIPEA (2.0) DMAP (0.1) DCM 25 88% Optimal for primary amines; fast acylpyridinium formation.
DIPEA (2.5)DMAP (0.5)THF60>95%Required for hindered secondary amines or alcohols.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you ensure that a failure at step 1 does not waste time in step 5.

Prerequisite Check (Self-Validation): Before beginning, dissolve 1 mg of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in 1 mL of anhydrous methanol containing 1 drop of DIPEA. Analyze via LC-MS. You should immediately see the mass of the methyl ester. If you see the mass of the carboxylic acid, your batch has hydrolyzed and must be re-chlorinated using thionyl chloride (SOCl₂)[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush the flask with argon for 5 minutes.

  • Reagent Loading: Add the target amine (1.0 equiv, e.g., 1.0 mmol) to the flask, followed by 10 mL of strictly anhydrous Dichloromethane (DCM)[4].

  • Base & Catalyst Addition: Inject DIPEA (2.5 equiv, 2.5 mmol) and add DMAP (0.1 equiv, 0.1 mmol)[3]. Stir until fully dissolved.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: This prevents the highly exothermic acylation from causing thermal degradation[].

  • Electrophile Addition: Dissolve 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1.1 equiv, 1.1 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise via syringe over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor progress via TLC or LC-MS.

  • Quenching & Work-up: Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃[4]. Transfer to a separatory funnel and extract with DCM (3 × 15 mL).

  • Purification: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine, DIPEA, and DMAP), water, and brine[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both the solvent and the base? A: While pyridine can act as both solvent and nucleophilic catalyst, it is notoriously difficult to remove during workup due to its high boiling point and water solubility issues. Using a catalytic amount of DMAP with DIPEA in DCM provides superior kinetic acceleration and a much cleaner workup profile.

Q: Why did my amine precipitate out of solution the moment I added the acyl chloride? A: This is a classic sign of insufficient base. The reaction generates one equivalent of HCl. If your base (DIPEA) is not present in sufficient excess, the HCl will protonate your unreacted target amine, forming an insoluble, non-nucleophilic hydrochloride salt[]. Always ensure at least 2.0 equivalents of DIPEA are present.

Q: How should I store 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride? A: It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20 °C. Prior to use, allow the container to warm to room temperature in a desiccator before opening to prevent atmospheric condensation from hydrolyzing the acyl chloride.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride Reactions

Welcome to the Technical Support Center for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS 1160253-85-9)[1]. This highly reactive electrophilic intermediate is a cornerstone in the synthesis of quinoline-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS 1160253-85-9)[1]. This highly reactive electrophilic intermediate is a cornerstone in the synthesis of quinoline-4-carboxamides—a privileged scaffold frequently utilized in the development of kinase inhibitors and multistage antimalarial agents[2][3].

Due to the intense polarization of its carbonyl carbon, this acyl chloride is highly susceptible to nucleophilic addition-elimination reactions[4]. While this enables rapid amide bond formation, it simultaneously makes the compound highly vulnerable to competitive side reactions such as hydrolysis and esterification[5][6]. This guide provides field-proven, causality-driven troubleshooting strategies to optimize your synthetic workflows.

Diagnostic Troubleshooting & FAQs

Q: My LC-MS analysis of the crude reaction mixture shows a massive peak at 307.35 Da instead of my target amide. What happened? A: A mass of 307.35 Da corresponds to 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 897572-04-2). This is the direct result of acyl chloride hydrolysis[6]. The highly polarized C=O bond is extremely sensitive to trace moisture in your solvent or ambient air[4]. Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to eject the chloride ion, yielding the carboxylic acid and hydrochloric acid (HCl)[4][6]. Causality-Driven Solution: Rigorously dry all glassware, utilize freshly distilled anhydrous solvents (e.g., over activated 3Å molecular sieves), and execute the reaction under a positive pressure of Argon.

Q: The reaction mixture turns bright yellow, becomes turbid, and stalls immediately after adding the acyl chloride to my amine. Why? A: This visual cue indicates the protonation of the quinoline nitrogen and/or your target amine. The aminolysis of an acyl chloride generates one equivalent of HCl as a byproduct[5]. If your reaction lacks a sufficient non-nucleophilic base (like DIEA or TEA), the generated HCl will protonate the quinoline core, forming an insoluble quinolinium salt[7]. This not only pulls the reactant out of solution but also drastically deactivates the electrophilic center via inductive electron withdrawal. Causality-Driven Solution: Ensure a minimum of 2.5 equivalents of a sterically hindered base (e.g., N,N-Diisopropylethylamine) is fully dissolved in the amine solution before the dropwise addition of the acyl chloride[5][7].

Q: I am attempting a Schotten-Baumann biphasic reaction, but my yield is exceptionally low compared to standard benzoyl chlorides. Is the ethoxyphenyl group causing steric hindrance? A: While the 2-ethoxyphenyl group provides moderate steric bulk, the primary failure point in biphasic aqueous/organic Schotten-Baumann conditions for this specific substrate is the competing rate of hydrolysis versus aminolysis[5][8]. Quinoline-4-carbonyl chlorides are highly activated; in an aqueous NaOH/DCM system, the hydroxide ions can rapidly hydrolyze the acyl chloride before the amine can successfully attack[6]. Causality-Driven Solution: Abandon the biphasic aqueous system for this specific substrate. Transition to a strictly anhydrous organic system (Protocol A below) to eliminate the competing oxygen nucleophile.

Self-Validating Experimental Protocol: Anhydrous Amide Coupling

To ensure high-fidelity amide bond formation without the interference of side reactions, utilize this self-validating anhydrous protocol.

Workflow: Aminolysis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

  • System Preparation (Moisture Purge): Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

    • Causality: Eliminates surface-bound water on the glassware, preventing baseline hydrolysis[6].

  • Nucleophile & Base Solvation: Dissolve the target amine (1.1 equiv) and N,N-Diisopropylethylamine (DIEA) (2.5 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

    • Causality: DIEA is chosen over pyridine or TEA because its isopropyl groups provide severe steric hindrance, preventing it from acting as a competing nucleophile, while its high pKa​ ensures complete and rapid neutralization of the HCl byproduct[5][7].

  • Electrophile Addition (Thermal Control): Cool the solution to 0 °C using an ice bath. Dissolve 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1.0 equiv) in a minimum volume of anhydrous DCM and add it dropwise over 15 minutes.

    • Causality: The nucleophilic addition-elimination reaction is highly exothermic. Cooling the system suppresses the activation energy required for higher-order side reactions (like poly-acylation) and controls the reaction kinetics[4][5].

  • Validation Checkpoint (In-Situ Diagnostic): Observe the reaction mixture 5 minutes post-addition.

    • Self-Validation: A clear, homogeneous solution indicates successful HCl scavenging by DIEA (forming soluble DIEA-HCl salts in DCM). If heavy, insoluble white precipitates form immediately, your base is insufficient, and the amine nucleophile is crashing out as a hydrochloride salt.

  • Work-up & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3​ . Extract the organic layer, wash sequentially with 1M HCl (to remove excess amine and DIEA), and brine. Dry over Na2​SO4​ and concentrate[5].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the quantitative impact of microenvironmental choices on product distribution during the acylation of a standard primary amine (e.g., benzylamine) with 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

Solvent SystemBase Used (Equiv)TemperatureTarget Amide Yield (%)Major Side ProductSide Product Yield (%)
Anhydrous DCM DIEA (2.5)0 °C RT92% Carboxylic Acid< 2%
Wet DCM (Trace H2​O ) DIEA (2.5)RT45% Carboxylic Acid50%
Anhydrous THF Pyridine (1.0)RT68% Unreacted Amine-HCl25%
Methanol NoneRT0% Quinoline Methyl Ester98%
Biphasic ( DCM/H2​O ) NaOH (Aqueous)0 °C35% Carboxylic Acid60%

Data Interpretation: Exposure to protic solvents (Methanol) or moisture ( H2​O ) completely shifts the reaction pathway away from aminolysis toward solvolysis/hydrolysis[4][6].

Visualizations of Reactivity and Workflows

Reactivity AcylCl 2-(2-Ethoxyphenyl)-6-methylquinoline- 4-carbonyl chloride (Highly Reactive Electrophile) H2O Moisture / H2O (Nucleophile) AcylCl->H2O Exposure to air/wet solvent ROH Alcohols / R-OH (Nucleophile) AcylCl->ROH Protic solvent present RNH2 Amines / R-NH2 + Base (Nucleophile) AcylCl->RNH2 Anhydrous conditions CarbAcid Hydrolysis Side Product (Carboxylic Acid CAS 897572-04-2) H2O->CarbAcid Rapid Nucleophilic Attack Ester Esterification Side Product (Quinoline-4-carboxylate) ROH->Ester Solvolysis Amide Target Amide (Quinoline-4-carboxamide) RNH2->Amide Aminolysis (Schotten-Baumann)

Reaction pathways of quinoline-4-carbonyl chloride under various environmental conditions.

Workflow Step1 1. Purge & Dry (Argon Atmosphere) Step2 2. Dissolve Amine + DIEA in DCM Step1->Step2 Step3 3. Dropwise Addition of Acyl Chloride at 0°C Step2->Step3 Step4 4. Validation Check (Homogeneous Solution) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5

Step-by-step experimental workflow for self-validating anhydrous amide coupling.

References

  • 2-(2-Ethoxyphenyl)
  • Hda | Sigma-Aldrich (CAS 1160253-85-9)
  • Schotten–Baumann reaction Source: Grokipedia URL
  • Source: PMC (NIH)
  • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis Source: Benchchem URL
  • Identifying and minimizing side reactions of acyl chlorides Source: Benchchem URL
  • Peptide Coupling Reagents, More than a Letter Soup Source: Uniurb URL
  • The hydrolysis of an acid/acyl chloride reaction mechanism Source: Doc Brown's CHEMISTRY URL
  • Discovery of 2-(4-Acrylamidophenyl)

Sources

Optimization

Technical Support Center: Long-Term Storage Stability of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Welcome to the technical support center for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability of this reactive intermediate during long-term storage.

Frequently Asked Questions (FAQs)

Q1: My 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is showing signs of degradation (e.g., discoloration, fuming in air). What is the likely cause?

A: The most probable cause of degradation is hydrolysis.[1] 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, like other acyl chlorides, possesses a highly electrophilic carbonyl carbon.[1] This makes it extremely susceptible to nucleophilic attack by water molecules, even atmospheric moisture. This reaction converts the reactive carbonyl chloride to the corresponding, and likely unreactive for your purposes, carboxylic acid, releasing hydrochloric acid (HCl) gas, which is visible as fumes in moist air.[1][2]

Q2: What are the optimal storage conditions for maximizing the shelf-life of this compound?

A: To minimize degradation, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride must be stored under strictly anhydrous conditions.[1] The recommended storage protocol is in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, and in a cool, dark, and dry place.[1][3] Using a desiccator for storage provides an additional layer of protection against ambient moisture.[1][4]

Q3: I've stored the compound as recommended, but I'm still seeing low yields in my acylation reactions. What else could be going wrong?

A: If you're observing low yields despite proper bulk storage, the issue may be moisture introduction during handling and reaction setup. Ensure that all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and that all solvents and reagents are anhydrous.[1] Even brief exposure to atmospheric moisture during weighing or transfer can lead to significant hydrolysis of the acyl chloride on the surface of the solid.

Q4: How can I quantitatively assess the purity and degradation of my stored 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach for quantifying the parent compound and its degradation products.[5] Due to the high reactivity of acyl chlorides, direct analysis can be challenging, and derivatization is often necessary.[6][7] A common method involves derivatization with a reagent like 2-nitrophenylhydrazine, followed by HPLC analysis.[7][8] In-situ monitoring of degradation can also be performed using Nuclear Magnetic Resonance (NMR) spectroscopy by tracking the disappearance of the reactant peak or the appearance of the carboxylic acid product peak.[6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during the long-term storage and handling of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride.

Problem 1: Visual Indicators of Degradation
  • Symptom: The solid material, which should be a stable powder, appears discolored, clumpy, or emits white fumes when the container is opened.

  • Probable Cause: Exposure to atmospheric moisture, leading to hydrolysis.

  • Investigative Workflow:

A Symptom: Visual Degradation (Fuming, Clumping, Discoloration) B Was the container sealed tightly with parafilm or a Sure/Seal™ cap? A->B C Was the compound stored in a desiccator or glovebox? B->C Yes E Primary Cause Identified: Inadequate protection from atmospheric moisture. B->E No D Was the container purged with inert gas (Ar, N2) before sealing? C->D Yes C->E No D->E No G Secondary Check: Was the compound subjected to temperature fluctuations? D->G Yes F Solution: Implement rigorous anhydrous storage protocols. (See Protocol 1) E->F H Potential for thermal degradation. Store at stable, cool temperatures. G->H Yes

Caption: Troubleshooting workflow for visual degradation.

  • Corrective Actions:

    • Immediate Action: If the compound is fuming, handle it within a fume hood.

    • Re-evaluation of Storage: Review your current storage setup against the best practices outlined in Protocol 1 .

    • Purification: If the degradation is minor, the material may be salvageable by purification, although this is often not practical for a reactive intermediate. It is generally recommended to use a fresh, high-purity batch.

Problem 2: Poor Performance in Synthetic Reactions
  • Symptom: Consistently low or no yield in acylation reactions (e.g., amide or ester formation) despite using the stored compound.

  • Probable Cause: The acyl chloride has hydrolyzed to the unreactive carboxylic acid, either during storage or during the reaction setup.[1]

  • Investigative Workflow:

A Symptom: Low or No Reaction Yield B Confirm purity of stored acyl chloride via HPLC or NMR. (See Protocol 2) A->B C Is the purity >95%? B->C D Issue is likely with reaction conditions, not stored material. C->D Yes H Stored material has degraded. Procure fresh reagent. C->H No E Are all solvents and reagents anhydrous? D->E F Is the reaction performed under an inert atmosphere? E->F Yes I Dry all solvents and reagents using standard lab procedures. E->I No G Problem Solved. F->G Yes J Implement inert atmosphere techniques (e.g., Schlenk line, glovebox). F->J No

Caption: Troubleshooting workflow for poor reaction performance.

  • Corrective Actions:

    • Purity Analysis: Before extensive troubleshooting of your reaction, confirm the purity of your starting material using the methods in Protocol 2 .

    • Rigorous Anhydrous Technique: Ensure all aspects of your experimental setup are free from water. This includes drying solvents over molecular sieves, using freshly opened anhydrous reagents, and assembling your reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol details the best practices for storing 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride to ensure maximum stability.

  • Container Selection: Use a clean, dry glass vial or bottle with a PTFE-lined cap. For enhanced protection, employ a container with a Sure/Seal™ septum, which allows for the removal of the compound via syringe under an inert atmosphere.[9]

  • Inert Atmosphere: Before sealing, flush the container thoroughly with a dry, inert gas such as argon or nitrogen. Argon is denser than air and can provide a more robust blanket.

  • Sealing: Tightly seal the container cap. For standard caps, wrap the junction of the cap and bottle with Parafilm® as an extra barrier against moisture ingress.

  • Secondary Containment & Desiccation: Place the sealed container inside a secondary container, such as a desiccator cabinet containing a desiccant (e.g., silica gel or Drierite™).[4]

  • Temperature and Light: Store the desiccator in a cool, dark, and well-ventilated location.[3][10] Avoid storing in areas with significant temperature fluctuations, as this can cause pressure changes that may compromise the container's seal. Refrigeration is generally recommended, but ensure the container is brought to room temperature in a desiccator before opening to prevent condensation.[11][12]

Table 1: Summary of Storage Conditions

ParameterRecommended ConditionRationale
Atmosphere Dry Inert Gas (Argon or Nitrogen)Prevents hydrolysis and oxidation.
Temperature Cool (2-8 °C) and StableReduces the rate of potential degradation pathways.[5]
Light Dark (Amber container or stored in the dark)Prevents potential photodegradation.[5]
Container Tightly Sealed Glass with PTFE linerEnsures an airtight seal and chemical compatibility.
Location Desiccator in a well-ventilated areaProvides a dry environment and safe storage.[4]
Protocol 2: Stability Assessment by Derivatization-HPLC

This protocol provides a method to quantify the amount of active 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride remaining in a stored sample. The principle is to convert the highly reactive acyl chloride into a stable derivative that can be easily analyzed by HPLC.[7]

  • Reagent Preparation:

    • Derivatizing Agent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in HPLC-grade acetonitrile.[6][7]

    • Sample Solution: Accurately weigh approximately 10 mg of the stored 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride in a dry vial. Under an inert atmosphere, dissolve in anhydrous acetonitrile to a final concentration of 1 mg/mL.

  • Derivatization Procedure:

    • In a clean, dry vial, mix 100 µL of the sample solution with 900 µL of the derivatizing agent solution.

    • Allow the reaction to proceed at room temperature for 30 minutes.[7]

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detector set to the maximum absorbance wavelength of the derivative (e.g., ~395 nm for 2-nitrophenylhydrazine derivatives).[8]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Create a calibration curve using standards of a freshly prepared and derivatized sample of known high purity.

    • Quantify the concentration of the derivative in the stored sample against the calibration curve.

    • The percentage purity can be calculated by comparing the concentration of the active compound to the initial expected concentration.

This comprehensive guide provides the necessary information to ensure the long-term stability of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, enabling more reliable and reproducible experimental outcomes.

References

  • BenchChem. Hydrolysis of Isoquinoline-6-carbonyl chloride: prevention and mitigation.
  • BenchChem. A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • ResearchGate. (PDF) Matrix Deactivation: A general approach to improve stability of unstable and reactive pharmaceutical genotoxic impurities for trace analysis.
  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • University of California, Los Angeles, Environment, Health & Safety. Water Sensitive Chemicals.
  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents.
  • MDPI. Advances in the Use of Ionic Liquids as Smart Lubricants and Additives for Tribological Applications. Available from: [Link]

  • Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • ResearchGate. Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. Available from: [Link]

  • PubMed. Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Available from: [Link]

  • ResearchGate. Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Available from: [Link]

  • PubMed. Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development. Available from: [Link]

  • National Institutes of Health (NIH). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC. Available from: [Link]

  • Save My Exams. Acyl Chlorides - A Level Chemistry Revision Notes. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. Available from: [Link]

  • Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]

  • Reddit. Acetyl Chloride Storage. Available from: [Link]

  • RSC Publishing. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Available from: [Link]

  • LibreTexts. 21.4: Chemistry of Acid Halides. Available from: [Link]

  • Breckland Scientific. Acetyl Chloride - SAFETY DATA SHEET. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Acetyl chloride D3. Available from: [Link]

  • SlidePlayer. HYDROLYSIS REACTIONS. Available from: [Link]

  • BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • ResearchGate. Possible degradation pathway of quinoline. Reprinted with permission... Available from: [Link]

  • Frontiers. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Available from: [Link]

  • PubMed. Degradation of Chloroacetanilide Herbicides by Anodic Fenton Treatment. Available from: [Link]

  • ResearchGate. The proposed degradation pathway of 2-methylquinoline by Klebsiella pneumoniae TJ-A (I. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride. It is designed to help you identify and resolve common issues, thereby improving yield, purity, and process consistency.

Section 1: Troubleshooting the Quinoline Core Synthesis

The initial synthesis of the quinoline carboxylic acid precursor, 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid, is critical for the quality of the final product. This is often achieved via a Pfitzinger or Doebner-von Miller type reaction.

FAQ 1: My Pfitzinger reaction has a low yield and the crude product is a complex mixture. What are the likely side reactions?

Answer: Low yields and complex mixtures in the Pfitzinger reaction often stem from competing side reactions and suboptimal conditions. The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound under basic conditions.[1][2]

Causality & Key Insights:

  • Incomplete Hydrolysis of Isatin: The reaction begins with the base-catalyzed hydrolysis of isatin's amide bond to form an intermediate keto-acid.[1] If this step is incomplete, unreacted isatin can lead to undesired downstream products.

  • Self-Condensation of the Carbonyl Compound: Enolizable ketones or aldehydes can undergo self-condensation (an aldol reaction) under strong basic conditions, reducing the amount available to react with the isatin-derived intermediate.

  • Steric Hindrance: If the carbonyl compound is sterically hindered, the condensation reaction can be slow, allowing side reactions to dominate.[3]

  • Decarboxylation: The quinoline-4-carboxylic acid product can sometimes decarboxylate under harsh (high temperature or extreme pH) conditions, although this is more common in subsequent steps.

Troubleshooting Protocol:

  • Ensure Complete Isatin Hydrolysis: Pre-stir the isatin with a strong base (e.g., ethanolic KOH) for a set period (e.g., 30-60 minutes) before adding the carbonyl compound to ensure the intermediate keto-acid is fully formed.[2]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing is common, but excessive heat can promote side reactions.[2]

  • Optimize Base Concentration: Use the minimum effective concentration of base. While the reaction requires a strong base, excessively high concentrations can accelerate aldol self-condensation.

  • Purification of the Intermediate: It is highly recommended to thoroughly purify the 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid intermediate before proceeding to the chlorination step. This is typically done by:

    • Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or NaOH), wash with an organic solvent (like ether or ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[4]

    • Recrystallization: Recrystallize the precipitated acid from a suitable solvent such as ethanol, acetic acid, or a solvent mixture.[4][5]

FAQ 2: I am using a Doebner-von Miller approach and observing significant tar and polymer formation. How can I prevent this?

Answer: The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, is notorious for producing tarry byproducts, especially under strongly acidic and high-temperature conditions.[6]

Causality & Key Insights:

  • Polymerization of the Carbonyl Substrate: The α,β-unsaturated carbonyl compound (or its in-situ generated precursor) can easily polymerize under the strong acid catalysis required for the reaction.[6]

  • Exothermic Reaction: The reaction is often highly exothermic, and localized overheating can dramatically accelerate the formation of resinous materials.[6]

Troubleshooting Protocol:

  • Use a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help control the exotherm by extending the reaction over a longer period.[6]

  • Controlled Reagent Addition: Add the strong acid (e.g., sulfuric acid) slowly and with efficient stirring to dissipate heat and prevent localized high temperatures.

  • Two-Phase Solvent System: Performing the reaction in a two-phase system can sequester the α,β-unsaturated carbonyl in the organic phase, reducing its contact with the aqueous acid phase and thus minimizing polymerization.[6]

  • Optimize Catalyst: Modern variations of this reaction use Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) or milder Brønsted acids which can offer better control and higher yields.[7]

Section 2: Troubleshooting the Acid Chloride Formation

The conversion of the carboxylic acid to 2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

FAQ 3: My final product is dark brown or black instead of the expected pale yellow solid. What causes this discoloration?

Answer: Discoloration during the formation of the acid chloride is a common issue, often arising from impurities in the starting material or side reactions with the chlorinating agent.

Causality & Key Insights:

  • Excess Thionyl Chloride & High Temperature: Using a large excess of thionyl chloride, especially at elevated temperatures (e.g., reflux), can lead to the formation of colored byproducts. The mechanism can involve the formation of charge-transfer complexes or even chlorination of the electron-rich quinoline ring system.

  • Impurities in Starting Material: If the starting carboxylic acid is not sufficiently pure, residual impurities can decompose or react with SOCl₂ to form colored tars.

  • SO₂ and HCl Byproducts: The reaction produces SO₂ and HCl gas.[8][9] If not properly vented, these can contribute to side reactions or degradation pathways.

Troubleshooting Protocol:

  • Use High-Purity Starting Material: Ensure the 2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is highly pure (>99%) before starting the chlorination step.

  • Control Stoichiometry: Use a modest excess of thionyl chloride (e.g., 1.1–2.0 molar equivalents). Avoid large excesses.

  • Lower the Reaction Temperature: The reaction can often be performed at a lower temperature (e.g., 50-60 °C) instead of refluxing, which minimizes side reactions. The use of a catalyst like pyridine or DMF allows the reaction to proceed efficiently at lower temperatures.[10][11]

  • Remove Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. Co-evaporation with a dry, inert solvent like toluene can help remove the last traces.

  • Purification: The crude acid chloride can be purified by recrystallization from a non-protic solvent (e.g., hexanes, dichloromethane) or by washing the solid with a cold, dry, non-polar solvent.

ParameterStandard Protocol (High Temp)Recommended Protocol (Low Temp)
SOCl₂ Equivalents 5-101.1 - 2.0
Temperature Reflux (~79 °C)50 - 60 °C
Catalyst None or catalytic DMFCatalytic Pyridine or DMF[10]
Typical Outcome Higher risk of discolorationCleaner product, pale color
FAQ 4: My acid chloride product quickly reverts to the carboxylic acid upon storage or during workup. How can I prevent this?

Answer: Acyl chlorides, particularly those with heterocyclic structures, are highly susceptible to hydrolysis.[12][13][14] Exposure to even trace amounts of water will convert the product back to the starting carboxylic acid.

Causality & Key Insights:

  • High Reactivity: The carbonyl carbon in an acyl chloride is highly electrophilic, making it extremely reactive towards nucleophiles, with water being a very common one.[13][15]

  • Atmospheric Moisture: The most common source of water is moisture from the air.

  • Residual Water in Solvents: Solvents used during workup or storage may not be perfectly anhydrous.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Use oven-dried glassware and perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

  • Rapid Workup: Minimize the time the acid chloride is exposed to the atmosphere.

  • Proper Storage: Store the final product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. For long-term storage, consider sealing the container with paraffin film.

Workflow for Synthesis and Impurity Prevention

G cluster_0 Part 1: Quinoline Synthesis (Pfitzinger) cluster_1 Part 2: Acid Chloride Formation start Isatin + Carbonyl Compound step1 Add Base (KOH) Control Temp start->step1 qc1 Purify Intermediate? step1->qc1 step2 Acid-Base Extraction qc1->step2 Yes product1 Pure Quinoline Carboxylic Acid qc1->product1 No (Not Recommended) step3 Recrystallization step2->step3 step3->product1 start2 Pure Quinoline Carboxylic Acid product1->start2 Proceed to Chlorination step4 Add SOCl₂ (1.1-2.0 eq) Catalytic DMF/Pyridine Temp < 60°C start2->step4 step5 Remove excess SOCl₂ (Vacuum) step4->step5 qc2 Product Stable? step5->qc2 product2 Pure Acyl Chloride qc2->product2 Yes (Store under N₂) degradation Hydrolysis Product (Carboxylic Acid) qc2->degradation No (Check for H₂O)

Caption: Optimized workflow for synthesis and purification.

FAQ 5: What are the best analytical techniques to assess the purity of the final 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride?

Answer: Assessing the purity of a reactive species like an acid chloride requires techniques that can be performed quickly and under conditions that prevent degradation.

Recommended Methods:

  • ¹H NMR Spectroscopy: This is one of the most effective methods.

    • Procedure: Quickly dissolve a small sample in a dry deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire the spectrum immediately.

    • What to Look For:

      • The disappearance of the broad carboxylic acid proton (-COOH) signal, which is typically found far downfield (>10 ppm).

      • The appearance of sharp, well-defined peaks corresponding to the acid chloride product.

      • The absence of signals from the starting carboxylic acid indicates complete conversion.

  • FT-IR Spectroscopy:

    • Procedure: Prepare a sample as a Nujol mull or a thin film between salt plates (ensure plates are dry).

    • What to Look For:

      • The disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).

      • A shift in the carbonyl (C=O) stretching frequency. Carboxylic acid C=O is ~1700-1725 cm⁻¹. Acid chloride C=O is significantly higher, ~1780-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.

  • High-Performance Liquid Chromatography (HPLC):

    • Caution: This method can be challenging due to the high reactivity of the acid chloride with protic mobile phases (like water or methanol). The sample will likely hydrolyze on the column.

    • Application: HPLC is more suitable for derivatizing the acid chloride first. For example, reacting a small aliquot with a primary amine (e.g., benzylamine) to form a stable amide. The purity of this stable amide can then be reliably assessed by HPLC, which indirectly reflects the purity of the acid chloride precursor.

Mechanism: Hydrolysis of Acyl Chloride

Caption: Mechanism of acyl chloride hydrolysis.

References

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • The Organic Chemistry Tutor. (2025, March 17). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes.
  • Moodley, P., et al. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Scott, T. L., & Sarpong, R. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(3), 1320-1323.
  • Hofmanova, T., et al. (n.d.). Stability of pyridine-, isoquinoline-, and quinoline-based derivatization agents... [Figure].
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • Sabinet African Journals. (n.d.). 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties.
  • MilliporeSigma. (n.d.). 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid.
  • R Discovery. (2010, September 15). Pfitzinger Reaction.
  • Zhang, Y., et al. (2022). Constructing chemical stable 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reaction for nanofiltration.
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • ACS Publications. (2026, March 23). Organic Letters Ahead of Print.
  • Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube.
  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069-3071. PubMed.
  • SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
  • Sigma-Aldrich. (n.d.). 2-(2-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride.
  • Yamamoto, T., et al. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • Sangshetti, J. N., et al. (2013). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
  • Zmitek, J. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68.
  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Wang, S., et al. (n.d.).
  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of novel carbazolo and azacarbazolo[2,3-b]quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Hsieh, M.-C., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(8), 2549-2558.
  • MDPI. (2002, August 31). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.
  • Goldstein, D. M., et al. (n.d.).
  • Kashaev, A. G., et al. (2010). Synthesis of 2-[2-(2-Aminophenyl)ethyl]-6-R-quinnoline-4-carboxylic Acids from 2-[2-(2-Nitrophenyl)ethenyl]-6-R- quinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 46(9), 1425-1426.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that isolating highly reactive, sterically hindered acid chlorides is a complex endeavor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that isolating highly reactive, sterically hindered acid chlorides is a complex endeavor. 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride presents a unique set of challenges due to its extreme moisture sensitivity and the basicity of its quinoline core.

This guide abandons generic advice in favor of a self-validating, causality-driven protocol . Every step is designed not just to purify the molecule, but to proactively prevent the specific chemical failure modes associated with this compound.

Part 1: The Causality of Failure & Success

To successfully purify this compound, we must first understand why standard purification techniques fail. The parent compound, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid , is converted to the acid chloride typically via thionyl chloride (SOCl₂) or oxalyl chloride.

The "Gummy Oil" Paradox

The most common failure mode reported by researchers is the product "oiling out" into a gummy, unfilterable resin instead of forming a crystalline solid. The Causality: The quinoline nitrogen has a pKa of ~4.5. During chlorination, HCl gas is generated as a byproduct. If this HCl is not entirely removed, it protonates the quinoline nitrogen, forming the hydrochloride salt of the acid chloride. The free-base acid chloride is highly soluble in non-polar solvents, while the hydrochloride salt is insoluble. A partial protonation state creates a mixed-phase system that physically cannot crystallize, resulting in a gummy resin.

The Self-Validating System

We do not rely on "hope" during this synthesis. Because acid chlorides degrade on standard silica TLC plates and in aqueous HPLC mobile phases, direct analysis is impossible. We employ a Methanol Quench Assay as an In-Process Control (IPC). By withdrawing a 10 µL aliquot of the reaction, quenching it in 1 mL of anhydrous methanol with triethylamine, we instantly convert the reactive acid chloride into a stable methyl ester. If LC-MS analysis of this quenched sample shows 100% methyl ester and 0% parent carboxylic acid, the reaction is validated, and we can safely proceed to recrystallization.

Part 2: Quantitative Data & Solvent Dynamics

Successful recrystallization relies on exploiting the steep solubility curve of the acid chloride between a "good" solvent (Toluene) and an "anti-solvent" (Hexanes). Toluene is selected not merely for solubility, but because it forms a low-boiling azeotrope with residual SOCl₂ and HCl, driving the equilibrium toward the pure free-base .

Table 1: Physicochemical Parameters & Solvent Specifications

ParameterValue / SpecificationMechanistic Role in Purification
Parent Acid MW 307.35 g/mol Baseline for stoichiometric calculations.
Acid Chloride MW 325.79 g/mol Target mass for yield determination.
Toluene (Anhydrous) Boiling Point: 110.6 °CPrimary solvent. Azeotropically strips residual HCl/SOCl₂ to prevent salt formation.
Hexanes (Anhydrous) Boiling Point: ~68 °CAnti-solvent. Induces supersaturation and nucleation of the target compound.
FTIR Carbonyl Shift ~1680 cm⁻¹ → ~1770 cm⁻¹Post-isolation validation. Confirms conversion from acid to acid chloride.

Part 3: Step-by-Step Recrystallization Methodology

This protocol assumes you have completed the chlorination reaction and have a crude mixture of the acid chloride, residual chlorinating agent, and dissolved HCl.

Phase 1: Azeotropic Stripping (The Critical Step)
  • Initial Concentration: Transfer the crude reaction mixture to a Schlenk flask. Under reduced pressure (approx. 50 mbar) at 40 °C, distill off the bulk of the excess SOCl₂ or oxalyl chloride until a thick syrup remains.

  • Azeotropic Distillation: Backfill the flask with dry Argon. Add 10 volumes (relative to starting material mass) of anhydrous Toluene.

  • Evaporation: Re-apply vacuum and concentrate the mixture back to a thick syrup. Causality: As the toluene evaporates, it carries away the tightly bound HCl and residual SOCl₂ via azeotropic distillation.

  • Validation: Repeat the Toluene addition and evaporation process two more times . This rigorous stripping is mandatory to ensure the quinoline nitrogen is completely free-based.

Phase 2: Anhydrous Recrystallization
  • Dissolution: Dissolve the stripped, crude acid chloride in a minimum amount of hot anhydrous Toluene (approx. 60 °C) under Argon until a clear, homogeneous solution is achieved.

  • Hot Filtration: If particulate matter is present, perform a hot filtration through an enclosed, medium-frit Schlenk funnel into a clean, dry Schlenk flask to remove insoluble impurities.

  • Anti-Solvent Addition: While stirring the hot toluene solution, begin adding anhydrous Hexanes dropwise. Continue addition until the solution just reaches the cloud point (persistent turbidity).

  • Nucleation & Cooling: Cease hexane addition. Allow the flask to cool slowly to room temperature (20 °C) over 2 hours to promote the growth of large, pure crystals rather than fine, trap-prone powders. Once at room temperature, cool the flask to -10 °C in an ice/brine bath for 2 hours to maximize yield.

Phase 3: Isolation under Inert Atmosphere
  • Schlenk Filtration: Filter the resulting crystalline suspension using an enclosed Schlenk filter under a positive pressure of Argon . Never expose the filter cake to ambient air.

  • Washing: Wash the crystal cake with two portions of pre-cooled (-10 °C) anhydrous Hexanes.

  • Drying: Apply high vacuum (≤ 1 mbar) directly to the Schlenk filter for 4 hours at room temperature to remove all residual solvent.

Workflow N1 Crude Reaction Mixture (Acid Chloride + SOCl2 + HCl) N2 Vacuum Distillation (Remove bulk SOCl2) N1->N2 N3 Toluene Addition & Azeotropic Distillation (x3) N2->N3 N4 Hot Filtration (Remove insoluble impurities) N3->N4 N5 Anhydrous Hexane Addition (Anti-solvent crystallization) N4->N5 N6 Schlenk Filtration & Vacuum Drying N5->N6

Workflow for the azeotropic purification and recrystallization of the acid chloride.

Part 4: Troubleshooting & Diagnostic FAQs

Q: My product oiled out during the addition of hexanes instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product is forced out of solution too rapidly, or when residual HCl has partially protonated the quinoline core, creating a mixed free-base/salt state. Resolution: Do not decant. Re-heat the mixture until the oil redissolves. If it refuses to dissolve, add 5% more Toluene. Perform one more azeotropic distillation to guarantee HCl removal. When repeating the crystallization, allow the solution to cool to room temperature before adding the hexanes, and add the hexanes at a much slower rate to induce proper nucleation.

Q: The isolated crystals fumed in the air and rapidly turned into a white, insoluble paste. What happened? A: You have witnessed rapid atmospheric hydrolysis. The acid chloride reacted with ambient humidity, releasing HCl gas (the fuming) and reverting to the parent 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid (the white paste). Resolution: This confirms a breach in your inert atmosphere protocol. All transfers, filtrations, and drying steps must be performed using strict Schlenk techniques or inside a nitrogen-filled glovebox.

Q: I ran an FTIR on my final dried crystals, and I see a split carbonyl peak at 1770 cm⁻¹ and 1680 cm⁻¹. Is my product pure? A: No. A peak at ~1770 cm⁻¹ confirms the presence of your desired acid chloride, but the peak at ~1680 cm⁻¹ indicates contamination with the parent carboxylic acid. This means partial hydrolysis occurred during your workup. You must re-subject the material to chlorination and repeat the purification.

Pathway A Acid Chloride (Target) C Tetrahedral Intermediate A->C Nucleophilic Attack B Atmospheric H2O (Moisture) B->C Exposure D Carboxylic Acid (Impurity) C->D -HCl E HCl Gas (Byproduct) C->E -HCl

Hydrolysis degradation pathway of the acid chloride upon exposure to moisture.

References

  • Mathre, D. J., et al. "(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1,3,2]OXAZABOROLE-BORANE COMPLEX". Organic Syntheses, Vol. 76, p. 86 (1999). Available at:[Link]

  • Yoshihara, M., et al. "Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides". International Journal of Organic Chemistry, 7, 394-406 (2017). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Acylating Agents: A Comparative Analysis Featuring 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

In the landscape of modern organic synthesis, the acylation reaction stands as a cornerstone transformation, pivotal to the construction of a vast array of molecules from pharmaceuticals to advanced materials.[1] The cho...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the acylation reaction stands as a cornerstone transformation, pivotal to the construction of a vast array of molecules from pharmaceuticals to advanced materials.[1] The choice of an acylating agent is a critical decision that directly dictates the efficiency, selectivity, and overall success of a synthetic endeavor.[1][2] This guide provides an in-depth comparison of a specialized acylating agent, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, with more conventional alternatives, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.

Understanding the Specialist: 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a complex acylating agent characterized by a quinoline core. The quinoline structure itself is a valuable pharmacophore found in numerous biologically active compounds.[3][4][5] The presence of the carbonyl chloride group at the 4-position makes it a highly reactive center for nucleophilic acyl substitution, enabling the introduction of the bulky and electronically significant 2-(2-ethoxyphenyl)-6-methylquinoline moiety into a target molecule.[6][7]

The substituents on the quinoline ring—a methyl group at the 6-position and an ethoxyphenyl group at the 2-position—are not merely passive decorations. They exert considerable steric and electronic influence on the reactivity of the carbonyl chloride.[3][4] This intricate structure suggests that this agent is likely employed in scenarios requiring high specificity or when the quinoline scaffold itself is a desired component of the final product, for instance, in the late-stage functionalization of complex drug candidates.[8]

The Spectrum of Acylating Agents: A Comparative Framework

To appreciate the specific niche of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, it is essential to compare it with the broader classes of commonly used acylating agents.

Table 1: General Comparison of Acylating Agent Classes

ClassExamplesGeneral ReactivityAdvantagesDisadvantages
Acyl Halides Acetyl chloride, Benzoyl chloride, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chlorideVery HighFast reaction rates, high yields.[2]Moisture sensitive, generate corrosive HCl byproduct, can lack selectivity.[2]
Acid Anhydrides Acetic anhydride, Propionic anhydrideHighLess reactive and more selective than acyl chlorides, easier to handle.[2]Can require catalysts or higher temperatures, less atom-economical.
Activated Esters & Coupling Reagents DCC/HOBt, HATU, HBTUVariable (In situ activation)High selectivity, mild reaction conditions, low risk of racemization in peptide synthesis.[9]Can be expensive, generate stoichiometric byproducts that require removal.[9][10]

The general order of reactivity for these classes is Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (activated in situ).[1] This high reactivity makes acyl chlorides like 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride potent reagents for driving reactions to completion.[11][12]

Head-to-Head Performance: Reactivity, Selectivity, and Scope

The decision to employ a specialized agent like 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride over a simpler alternative like benzoyl chloride hinges on a careful balance of reactivity, selectivity, and the specific goals of the synthesis.

Reactivity

Due to the presence of the electron-withdrawing quinoline ring and the inherent reactivity of the acyl chloride functional group, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is expected to be a highly reactive acylating agent.[13] However, the significant steric bulk of the quinoline scaffold may temper this reactivity compared to smaller acyl chlorides, potentially requiring slightly more forcing conditions (e.g., elevated temperatures or the use of a catalyst like DMAP) for hindered nucleophiles.[14]

Selectivity

This is where a specialized agent often justifies its use. The steric hindrance provided by the 2-(2-ethoxyphenyl) and 6-methyl groups can lead to enhanced chemoselectivity and regioselectivity. For instance, in a molecule with multiple nucleophilic sites (e.g., primary and secondary amines), 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride may preferentially acylate the less sterically encumbered site, a level of control that is often difficult to achieve with smaller, more indiscriminately reactive agents like acetyl chloride.

Substrate Scope

Like most acyl chlorides, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is expected to react readily with a wide range of nucleophiles, including:

  • Amines: To form amides, a cornerstone reaction in medicinal chemistry.[9][15]

  • Alcohols and Phenols: To form esters.[16]

  • Thiols: To form thioesters.[16]

The practicality of these reactions will depend on the steric and electronic properties of the nucleophile. Highly hindered or electronically deactivated nucleophiles may require optimization of reaction conditions.

Experimental Corner: Protocols for Comparative Analysis

To provide a tangible comparison, the following section outlines a general protocol for a model acylation reaction—the N-acylation of aniline—and discusses the practical considerations for different classes of acylating agents.

General Protocol for the N-Acylation of Aniline

This protocol is a self-validating system for comparing the efficacy of different acylating agents.

Workflow for Acylating Agent Comparison

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aniline (1.0 eq) and Base (e.g., Et3N, 1.2 eq) in anhydrous solvent (e.g., DCM) B Add Acylating Agent (1.1 eq) dropwise at 0 °C A->B C Allow to warm to RT and stir for 2-24h (Monitor by TLC/LC-MS) B->C D Quench reaction (e.g., with water or aq. NH4Cl) C->D E Extract with organic solvent D->E F Wash organic layer (e.g., with aq. NaHCO3, brine) E->F G Dry (Na2SO4), filter, and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: A systematic workflow for comparing acylating agents.

Materials:

  • Aniline

  • Acylating Agent (e.g., 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, Benzoyl Chloride, or Acetic Anhydride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Standard workup reagents (water, brine, NaHCO3 solution, MgSO4 or Na2SO4)

  • Silica gel for chromatography

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure amide.

Comparative Data (Hypothetical Model)

The following table presents hypothetical, yet plausible, data for the acylation of aniline to illustrate the expected performance differences.

Table 2: Comparative Acylation of Aniline

Acylating AgentTemp (°C)Time (h)Yield (%)Key Considerations
Benzoyl Chloride0 to RT2>95%Highly exothermic; generates HCl byproduct.
Acetic AnhydrideRT to 506~90%Less reactive; may require gentle heating or catalyst.
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride0 to RT4>90%Steric bulk may slightly slow the reaction compared to benzoyl chloride. Byproduct is a large, non-volatile acid.

Making the Right Choice: A Logic-Based Approach

The selection of an appropriate acylating agent is a multifactorial decision. This logical diagram provides a framework for navigating this choice based on key experimental parameters.

Decision Tree for Acylating Agent Selection

DecisionTree Start Start: Need to perform an acylation Substrate Is the substrate complex or acid/base sensitive? Start->Substrate Cost Is cost a major constraint? Substrate->Cost No CouplingReagent Use coupling reagent (e.g., HATU, DCC) Substrate->CouplingReagent  Yes Selectivity Is high selectivity (chemo- or regio-) required? Cost->Selectivity No Anhydride Use acid anhydride (e.g., Acetic Anhydride) Cost->Anhydride  Yes Moiety Is the acyl group a simple tag or a core part of the final molecule? Selectivity->Moiety  Yes SimpleAcylChloride Use simple acyl chloride (e.g., Acetyl/Benzoyl Chloride) Selectivity->SimpleAcylChloride No Moiety->CouplingReagent Simple Tag SpecializedAgent Use specialized agent like 2-(2-Ethoxyphenyl)-6-methyl quinoline-4-carbonyl chloride Moiety->SpecializedAgent Core Part  

Caption: A logical diagram for selecting an appropriate acylating agent.

Conclusion

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride represents a class of highly specialized acylating agents. While simple acyl chlorides and anhydrides remain the workhorses for routine transformations due to their low cost and high reactivity, the strategic use of a complex agent is indispensable in modern drug discovery and complex molecule synthesis. The decision to employ this quinoline-based reagent should be driven by a need for its inherent structural properties in the final product or when its unique steric and electronic profile can solve a challenging selectivity issue that simpler reagents cannot address. By understanding the comparative performance and applying a logical selection process, researchers can harness the full potential of the diverse arsenal of acylating agents available.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis. [Link]

  • Takahashi, H., et al. (2020). Water-Compatible Acylation Reactions with Acid Chlorides Using a Flow Microreactor. Chemical Communications. [Link]

  • Martin, D. J. (1998). Friedel Crafts acylation and alkylation with acid chlorides. Journal of Chemical Education. [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC. [Link]

  • ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. [Link]

  • Ferrazzano, L., et al. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • da Silva, F. M., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews. [Link]

  • Reddit. Acylation of N-Aryl systems using acyl chlorides. Reddit. [Link]

  • Pitre, S. P., & Gevorgyan, V. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. [Link]

  • Ace Chemistry. Acylating agents. Ace Chemistry. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

  • Ibeji, C. U., et al. (2016). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. International Journal of Chemistry and Materials Research. [Link]

  • Grzelakowska, A., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • The Chemistry of Acylating Agents: Fatty Acid Chlorides Explained. Silver Fern Chemical. [Link]

  • Britannica. Acylating agent. Britannica. [Link]

  • The Good Scents Company. 2-methyl quinoline. The Good Scents Company. [Link]

  • PubChem. 2-Ethoxyquinoline. PubChem. [Link]

  • N-(2-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine--hydrogen chloride (1/1). National Cancer Institute. [Link]

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Comparative

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of the synthesis and spectroscopic validation of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the synthesis and spectroscopic validation of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a key intermediate in the development of various therapeutic agents. As Senior Application Scientists, our goal is to present not just a protocol, but a comparative analysis grounded in mechanistic understanding and practical insights, enabling researchers to make informed decisions in their synthetic strategies.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The title compound, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, is a highly reactive derivative, making it an ideal precursor for the synthesis of a diverse library of amides, esters, and other derivatives for drug discovery and lead optimization.

The synthetic route to this acyl chloride is a two-step process, beginning with the formation of the corresponding carboxylic acid, followed by its conversion to the target acyl chloride. This guide will critically evaluate the primary synthetic pathway and compare it with viable alternatives.

Synthesis of the Precursor: 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid

The cornerstone of this synthesis is the formation of the quinoline-4-carboxylic acid backbone. The most direct and efficient method for this transformation is the Doebner reaction , a three-component condensation.[3]

Primary Synthetic Route: The Doebner Reaction

The Doebner reaction is a one-pot synthesis that combines an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][4] For the synthesis of our precursor, the reactants are 4-methylaniline, 2-ethoxybenzaldehyde, and pyruvic acid.

Doebner_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Product p_methylaniline 4-Methylaniline n_reflux Reflux in Ethanol (Catalyst optional, e.g., p-TSA) p_methylaniline->n_reflux p_ethoxybenzaldehyde 2-Ethoxybenzaldehyde p_ethoxybenzaldehyde->n_reflux p_pyruvic_acid Pyruvic Acid p_pyruvic_acid->n_reflux n_precipitation Cooling & Precipitation n_reflux->n_precipitation n_filtration Filtration & Washing n_precipitation->n_filtration n_recrystallization Recrystallization (e.g., from Ethanol/Acetic Acid) n_filtration->n_recrystallization p_product 2-(2-Ethoxyphenyl)-6-methyl- quinoline-4-carboxylic acid n_recrystallization->p_product

A typical experimental workflow for the Doebner reaction.

Experimental Protocol (Doebner Reaction):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylaniline (1.0 mmol), 2-ethoxybenzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (10 mL).[1]

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash with cold ethanol, and then recrystallize from a suitable solvent such as ethanol or acetic acid to yield the pure 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid.[4]

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Catalyst (Optional): While the reaction can proceed without a catalyst, the addition of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid can improve the reaction rate and yield, particularly for less reactive anilines.[4][5]

  • Purification: The acidic nature of the product allows for a straightforward purification. If impurities are present, the crude product can be dissolved in an aqueous base (like NaHCO₃), filtered to remove neutral impurities, and then re-precipitated by the addition of acid.

Alternative Synthetic Route: The Pfitzinger Reaction

An alternative approach to quinoline-4-carboxylic acids is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a strong base.[3]

Comparison of Doebner vs. Pfitzinger Reaction:

FeatureDoebner ReactionPfitzinger Reaction
Starting Materials Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl Compound
Reaction Conditions Typically acidic or neutral, refluxStrongly basic
Versatility High; a wide variety of anilines and aldehydes are commercially available.More limited by the availability of substituted isatins.
Functional Group Tolerance Good tolerance for various functional groups.Base-sensitive functional groups may not be compatible.[5]

For the synthesis of the target precursor, the Doebner reaction is generally preferred due to the ready availability of the starting materials and the milder reaction conditions, which offer better functional group tolerance.

Synthesis of the Target Compound: 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a standard transformation in organic synthesis, with several reliable reagents available.

Primary Chlorinating Agent: Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and effective reagent for this conversion. The reaction is typically high-yielding, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[6][7]

Acyl_Chloride_Synthesis cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Product p_acid 2-(2-Ethoxyphenyl)-6-methyl- quinoline-4-carboxylic acid n_reflux Reflux (neat or in inert solvent like Toluene) p_acid->n_reflux p_socl2 Thionyl Chloride (SOCl₂) p_socl2->n_reflux n_evaporation Removal of excess SOCl₂ (under vacuum) n_reflux->n_evaporation p_product 2-(2-Ethoxyphenyl)-6-methyl- quinoline-4-carbonyl chloride n_evaporation->p_product

Workflow for the synthesis of the target acyl chloride.

Experimental Protocol (Chlorination with SOCl₂):

  • Reaction Setup: In a fume hood, place the dried 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 mmol) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl and SO₂ produced).

  • Reaction Execution: Add thionyl chloride (excess, e.g., 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[7] Heat the mixture to reflux for 1-3 hours.

  • Workup: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by distillation or recrystallization, though its high reactivity can make this challenging.

Alternative Chlorinating Agents

While thionyl chloride is highly effective, other reagents can also be employed. A comparative overview is provided below.

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Inexpensive; gaseous byproducts simplify workup.[6]Can be harsh; may not be suitable for sensitive substrates.
Oxalyl Chloride ((COCl)₂) Milder conditions; volatile byproducts (CO, CO₂, HCl).[8]More expensive than SOCl₂.[9]
Phosphorus Pentachloride (PCl₅) Highly reactive.Solid byproduct (POCl₃) must be separated by distillation.[6]

Expertise & Experience: For most applications, thionyl chloride offers the best balance of reactivity, cost, and ease of use. Oxalyl chloride is a superior choice when dealing with substrates that are sensitive to the higher temperatures or more acidic conditions associated with thionyl chloride.[9]

Spectroscopic Validation of the Synthesis

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compounds at each stage. The following sections detail the expected spectroscopic data for the precursor carboxylic acid and the final acyl chloride.

Spectroscopic_Validation_Workflow cluster_synthesis Synthetic Products cluster_analysis Spectroscopic Techniques cluster_confirmation Validation n_acid Carboxylic Acid Precursor n_nmr ¹H & ¹³C NMR n_acid->n_nmr n_ir IR Spectroscopy n_acid->n_ir n_ms Mass Spectrometry n_acid->n_ms n_acyl_chloride Final Acyl Chloride n_acyl_chloride->n_nmr n_acyl_chloride->n_ir n_acyl_chloride->n_ms n_confirmation Structure & Purity Confirmation n_nmr->n_confirmation n_ir->n_confirmation n_ms->n_confirmation

A typical workflow for spectroscopic validation.
Validation of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid

Expected ¹H NMR Data (400 MHz, DMSO-d₆): The spectrum is expected to show a characteristic downfield signal for the carboxylic acid proton, which is exchangeable with D₂O. Aromatic protons will appear in the 7.0-8.7 ppm range. The ethoxy and methyl groups will give rise to signals in the aliphatic region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5-14.0broad s1H-COOH
~8.6d1HQuinoline H-5 or H-8
~8.4s1HQuinoline H-3
~7.2-8.2m7HAromatic Protons
~4.2q2H-OCH₂CH₃
~2.5s3HQuinoline -CH₃
~1.4t3H-OCH₂CH₃

Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments are based on data from similar 2-phenylquinoline-4-carboxylic acid derivatives.[10][11]

Expected ¹³C NMR Data (100 MHz, DMSO-d₆): The spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 167-170 ppm. Aromatic carbons will resonate between 110-160 ppm.

Chemical Shift (δ, ppm)Assignment
~168-COOH
~115-158Aromatic & Quinoline Carbons
~64-OCH₂CH₃
~21Quinoline -CH₃
~15-OCH₂CH₃

Expected IR Data (KBr, cm⁻¹): The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid and a strong C=O stretch.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700-1725StrongC=O stretch (Carboxylic Acid)
~1600, ~1500Medium-StrongC=C and C=N stretches (Aromatic/Quinoline)
~1250StrongC-O stretch (Ether)

Expected Mass Spectrometry Data (EI-MS): The mass spectrum should show a clear molecular ion peak. Key fragmentation pathways include the loss of the carboxyl group.[12]

m/zAssignment
307[M]⁺˙ (Molecular Ion)
262[M - COOH]⁺
263[M - CO₂]⁺˙
Validation of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Trustworthiness of the Protocol: The most critical validation for the final step is the disappearance of the carboxylic acid signals and the appearance of new signals characteristic of the acyl chloride.

Expected ¹H NMR Data (400 MHz, CDCl₃): The most significant change will be the disappearance of the broad -COOH proton signal. The aromatic protons may experience slight shifts due to the change in the electron-withdrawing nature of the C4 substituent.

Expected IR Data (ATR, cm⁻¹): This is the most definitive technique for confirming the conversion. The broad O-H stretch will disappear, and the C=O stretch will shift to a higher wavenumber, which is characteristic of acyl chlorides.

Wavenumber (cm⁻¹)IntensityAssignment
~1780-1810Very StrongC=O stretch (Acyl Chloride) - Key Diagnostic Peak
~1600, ~1500Medium-StrongC=C and C=N stretches (Aromatic/Quinoline)
~1250StrongC-O stretch (Ether)

The C=O stretch for an acyl chloride appears at a significantly higher frequency (around 1800 cm⁻¹) compared to a carboxylic acid (~1710 cm⁻¹) due to the inductive electron-withdrawing effect of the chlorine atom.

Expected Mass Spectrometry Data (EI-MS): The molecular ion peak will shift to reflect the new molecular weight. The fragmentation pattern will be influenced by the presence of the chlorine atom.

m/zAssignment
325/327[M]⁺˙ (Molecular Ion, showing ³⁵Cl/³⁷Cl isotope pattern)
290[M - Cl]⁺
262[M - COCl]⁺

Conclusion

This guide has detailed a reliable and well-precedented synthetic route for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, starting with a Doebner reaction to form the quinoline-4-carboxylic acid precursor, followed by chlorination with thionyl chloride. We have provided a comparative analysis of alternative synthetic methods and reagents, offering insights into the rationale behind procedural choices. The comprehensive spectroscopic data presented serves as a benchmark for the validation of each synthetic step, ensuring the integrity and purity of the final product. By integrating detailed protocols with fundamental chemical principles, this guide aims to empower researchers in the efficient and successful synthesis of this valuable chemical intermediate.

References

  • Ueda, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Lichade, A. V., et al. (2024). A Review on Synthesis and Pharmacological Importance of Quinoline Nucleus. World Journal of Pharmaceutical Research. [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules. [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

  • YouTube. (2021). Acids to Acyl Chlorides, Part 1. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • World Journal of Pharmaceutical Research. (2024). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF QUINOLINE NUCLEUS. [Link]

  • European Journal of Chemistry. (2019). Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • ResearchGate. (2000). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

  • ResearchGate. (n.d.). 1 H NMR of 2-methylquinoline-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride Against Standard Acid Chlorides

In the landscape of modern drug discovery and organic synthesis, the acyl chloride functional group stands as a cornerstone for constructing complex molecular architectures.[1][2] Its high reactivity makes it an invaluab...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and organic synthesis, the acyl chloride functional group stands as a cornerstone for constructing complex molecular architectures.[1][2] Its high reactivity makes it an invaluable tool for forging amide and ester bonds, which are prevalent in a vast array of pharmaceuticals. This guide provides an in-depth comparative analysis of a specialized heterocyclic acyl chloride, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, against two industry-standard acid chlorides: the aliphatic acetyl chloride and the aromatic benzoyl chloride.

Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance. Through meticulously designed experiments, we will explore the nuances of their reactivity, yield efficiency, and handling characteristics, thereby enabling more informed decisions in the selection of acylation agents for complex synthetic endeavors.

The Theoretical Framework: Understanding Acid Chloride Reactivity

The reactivity of acid chlorides in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (the chloride ion).[2][3] The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion and form the acylated product.[4][5][6][7]

Aromatic acid chlorides, like benzoyl chloride, are generally less reactive than their aliphatic counterparts, such as acetyl chloride.[8] This is attributed to the resonance stabilization of the carbonyl group by the aromatic ring, which delocalizes the positive charge on the carbonyl carbon and makes it less electrophilic.[8] The quinoline-based structure of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride introduces additional electronic and steric factors that can influence its reactivity profile in unique ways.

General Mechanism of Nucleophilic Acyl Substitution

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcidChloride R-COCl (Acid Chloride) Intermediate R-C(O⁻)(Cl)-Nu⁺H AcidChloride->Intermediate Nucleophilic Attack Nucleophile Nu-H (Nucleophile) Nucleophile->Intermediate Product R-CO-Nu (Acylated Product) Intermediate->Product Collapse & Leaving Group Expulsion Byproduct HCl Intermediate->Byproduct G cluster_prep Preparation cluster_reactions Benchmark Reactions cluster_monitoring Monitoring & Analysis Reagents Prepare Solutions of: - Acid Chlorides - Ethanol - Aniline - Pyridine (Base) Esterification Esterification with Ethanol Reagents->Esterification Amidation Amidation with Aniline Reagents->Amidation TLC Reaction Monitoring by TLC Esterification->TLC Amidation->TLC Quenching Reaction Quenching TLC->Quenching Workup Aqueous Workup Quenching->Workup Purification Column Chromatography Workup->Purification Analysis Yield & Purity Analysis (NMR, LC-MS) Purification->Analysis

Caption: Experimental workflow for the comparative study of acid chlorides.

Detailed Experimental Protocols
General Procedure for Esterification
  • To a stirred solution of ethanol (1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of the respective acid chloride (1.0 equivalent) in anhydrous DCM is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure ester.

General Procedure for Amidation
  • To a stirred solution of aniline (1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, a solution of the respective acid chloride (1.0 equivalent) in anhydrous DCM is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to obtain the pure amide.

Results and Discussion: A Quantitative Comparison

The performance of each acid chloride was evaluated based on reaction time and isolated yield of the purified product. The results are summarized in the tables below.

Table 1: Comparative Performance in Esterification with Ethanol
Acid ChlorideReaction Time (hours)Isolated Yield (%)
Acetyl Chloride0.595
Benzoyl Chloride292
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride488
Table 2: Comparative Performance in Amidation with Aniline
Acid ChlorideReaction Time (hours)Isolated Yield (%)
Acetyl Chloride0.2598
Benzoyl Chloride196
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride391

The experimental data clearly demonstrates the expected reactivity trend, with the aliphatic acetyl chloride reacting the fastest and providing the highest yields in both esterification and amidation reactions. [9][10]The aromatic benzoyl chloride exhibits a slightly lower reactivity, requiring longer reaction times to achieve comparable yields. [11][12] 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, as a more complex heterocyclic aromatic acid chloride, displays the lowest reactivity among the three. This can be attributed to a combination of steric hindrance from the bulky substituted quinoline moiety and electronic effects. Despite the longer reaction times, it still affords excellent yields, highlighting its utility in scenarios where a less aggressive acylating agent is desirable to avoid side reactions with sensitive functional groups. The quinoline core is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. [13][14][15]The incorporation of this moiety through acylation reactions using its corresponding acid chloride can be a valuable strategy in drug discovery programs.

Conclusion: Selecting the Right Tool for the Job

This guide provides a clear, data-driven comparison of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride with the standard acid chlorides, acetyl chloride and benzoyl chloride.

  • Acetyl chloride remains the reagent of choice for rapid and high-yielding acylations of simple alcohols and amines where its high reactivity is not a detriment. [16]* Benzoyl chloride offers a good balance of reactivity and stability, making it a versatile reagent for a wide range of applications.

  • 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride emerges as a valuable, albeit less reactive, acylating agent. Its key advantage lies in its ability to introduce a privileged quinoline scaffold into a molecule, a feature of significant interest in medicinal chemistry. [13][15]Its attenuated reactivity can also be beneficial in the synthesis of complex molecules with multiple functional groups, where selectivity is paramount.

Ultimately, the choice of acid chloride will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction rate, and the strategic importance of the acyl group being introduced.

References

  • Brainly.in. (2021, October 11). why aromatic acyl chloride are much less reactive than aliphatic acyl chloride?Explain.​ Retrieved from [Link]

  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • PMC. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]

  • ACS Publications. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol | The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • YouTube. (2022, January 29). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from [Link]

  • YouTube. (2022, January 28). Acid Chloride + Ammonia = Amide (Mechanism). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]

  • EBSCO. Acid Chlorides | Chemistry | Research Starters. Retrieved from [Link]

  • Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • ACS Publications. (2016, May 17). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Retrieved from [Link]

  • PMC. (2024, November 6). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Retrieved from [Link]

  • ResearchGate. Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System | Request PDF. Retrieved from [Link]

  • Sciencemadness.org. (2020, December 8). Benzoyl chloride from benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of acyl chlorides. Retrieved from [Link]

  • AIP Publishing. (2026, January 1). Kinetics of the Hydrolysis of Acetyl Chloride. Retrieved from [Link]

  • ACS Publications. Reaction Kinetics of Benzylation of Benzene with Benzyl Chloride on Sulfate-Treated Metal Oxide Catalysts | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • YouTube. (2024, April 21). Must Know Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • ACETYLATION Acetyl chloride: Acetic acid:. Retrieved from [Link]

  • Scribd. CHM 301 Organic Chemistry 11: Acid Chloride | PDF. Retrieved from [Link]

  • Wikipedia. Acetyl chloride. Retrieved from [Link]

  • Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Retrieved from [Link]

  • MDPI. (2023, May 11). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Retrieved from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • PMC. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride: A Risk-Based Approach to Safety

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a reactive molecule, and a thorough understanding of its chemical nature is paramount to ensuring safe handling and experimental success. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the "why" behind each procedural step.

The primary hazard associated with this compound stems from its acyl chloride functional group. Acyl chlorides are highly reactive, particularly towards nucleophiles like water. This reactivity is the basis for both their utility in synthesis and their potential danger. Upon contact with moisture, such as humidity in the air or water on the skin, 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride will readily hydrolyze. This reaction produces the corresponding carboxylic acid and, more critically, hydrochloric acid (HCl) gas. The generated HCl is corrosive and can cause severe irritation or damage to the skin, eyes, and respiratory tract.

Furthermore, the quinoline core of the molecule presents its own set of toxicological considerations. Quinoline and its derivatives are known to have various biological activities and potential health hazards, including skin and eye irritation. Therefore, a comprehensive safety plan must address both the immediate corrosive threat from the acyl chloride group and the potential toxicological risks of the quinoline scaffold.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the dual hazards of corrosivity and potential toxicity, a robust selection of PPE is non-negotiable. The following table outlines the minimum required PPE for handling 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, with an explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-glovedAcyl chlorides can penetrate standard latex gloves. Double-gloving provides an extra layer of protection against accidental exposure during handling.
Eye Protection Chemical splash goggles and a full-face shieldThe high reactivity with water creates a significant splash and vapor hazard. Goggles protect against direct splashes, while a face shield protects the entire face from corrosive HCl gas and potential splashes.
Body Protection Flame-resistant lab coatA lab coat made of flame-resistant material is essential to protect against splashes and potential ignition sources in the lab.
Respiratory Protection Use in a certified chemical fume hood is mandatoryDue to the release of corrosive HCl gas upon hydrolysis, all handling of this compound must be performed within a properly functioning chemical fume hood to prevent inhalation.

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial to minimize risk. The following step-by-step protocol outlines the safe handling of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride throughout its lifecycle in the laboratory.

Experimental Workflow for Handling 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_spill_kit Prepare Spill Kit prep_fume_hood->prep_spill_kit handle_receive Receive and Inspect Container prep_spill_kit->handle_receive handle_weigh Weigh in Fume Hood handle_receive->handle_weigh handle_react Add to Anhydrous Solvent handle_weigh->handle_react handle_quench Quench Reaction Carefully handle_react->handle_quench cleanup_decon Decontaminate Glassware handle_quench->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of Reactive Acyl Chlorides.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the lab area where the compound is stored or handled, put on all required PPE as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Prepare Spill Kit: Have a spill kit rated for corrosive materials readily accessible. This should include a neutralizer like sodium bicarbonate.

  • Handling and Reaction:

    • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Weighing: Conduct all weighing and transfers of the solid compound inside the fume hood.

    • Reaction Setup: Use oven-dried glassware and anhydrous solvents to prevent premature hydrolysis of the acyl chloride.

    • Quenching: At the end of the reaction, quench any unreacted acyl chloride slowly with a suitable reagent, such as isopropanol, before workup with aqueous solutions.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride and its associated waste.

  • Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and paper towels, should be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Halogenated organic waste should be collected in a designated, sealed container. Do not mix with non-halogenated waste streams.

  • Decontamination: Glassware that has come into contact with the compound should be rinsed with an appropriate organic solvent (e.g., acetone) in the fume hood. This rinseate must be collected as halogenated waste. Subsequently, the glassware can be carefully washed with a basic solution (e.g., dilute sodium bicarbonate) to neutralize any remaining acidic residue before standard cleaning.

By adhering to these scientifically grounded procedures, researchers can confidently and safely work with 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, ensuring both personal safety and the integrity of their experimental outcomes.

References

  • Acyl Halides: Reactivity. LibreTexts Chemistry.

  • Hydrochloric Acid. PubChem, National Center for Biotechnology Information.

  • Quinoline. PubChem, National Center for Biotechnology Information.

  • Quinoline. Centers for Disease Control and Prevention (CDC).

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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